molecular formula C10H17NO B3330050 Antibacterial agent 210 CAS No. 65937-49-7

Antibacterial agent 210

Cat. No.: B3330050
CAS No.: 65937-49-7
M. Wt: 167.25 g/mol
InChI Key: DHXYPSWRPDLKGG-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylpropyl)hexa-2,4-dienamide (CAS 65937-49-7) is a specialized N-alkyl amide compound with a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol . This compound is part of a broad class of secondary metabolites found in various plant families, such as Piperaceae (pepper family) and Rutaceae, which are of significant interest in phytochemistry and natural product research . These compounds are characterized by a fatty acid chain linked via an amide bond to an amine moiety and are known to play roles in plant defense mechanisms against herbivores and pathogens . Researchers value this structural motif as it is associated with a range of potent pharmacological and biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties . In agricultural research, structurally similar N-alkyl amide derivatives have demonstrated promising activity as herbicide safeners, protecting rice seedlings from injury caused by herbicides like metolachlor by enhancing the activity of detoxifying enzymes such as glutathione S-transferase (GST) . This makes N-(2-Methylpropyl)hexa-2,4-dienamide a valuable scaffold for the discovery and development of new, eco-friendly agrochemicals . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

(2E,4E)-N-(2-methylpropyl)hexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-5-6-7-10(12)11-8-9(2)3/h4-7,9H,8H2,1-3H3,(H,11,12)/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXYPSWRPDLKGG-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65937-49-7
Record name (2E,4E)-N-(2-methylpropyl)hexa-2,4-dienamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 210, also identified as compound A9, is a novel amide derivative that functions as a quorum sensing inhibitor (QSI) in the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with key regulatory proteins of the P. aeruginosa quorum sensing (QS) systems. The primary mechanism involves the inhibition of the LasR and PqsR transcriptional regulators, with a pronounced affinity for PqsR. This inhibitory action disrupts the intricate QS network, leading to a significant reduction in the expression of virulence factors and biofilm formation. This document provides a comprehensive overview of the available data, detailed experimental methodologies for assessing QS inhibition, and visual representations of the pertinent signaling pathways.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a formidable human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its pathogenicity is intricately regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa is primarily composed of three interconnected systems: the las, rhl, and pqs systems.

  • The las System: This system is considered the master regulator of the QS cascade. It is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR. Upon binding to 3-oxo-C12-HSL at high cell densities, LasR activates the expression of a suite of virulence genes, including those encoding for proteases and elastases, and also positively regulates the rhl and pqs systems.

  • The rhl System: This system consists of the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR. The RhlR-C4-HSL complex controls the production of additional virulence factors, such as pyocyanin (B1662382) and rhamnolipids, which are crucial for biofilm formation and host tissue damage.

  • The pqs System: This system utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, with the Pseudomonas Quinolone Signal (PQS) being a key autoinducer. The pqs system is regulated by PqsR (also known as MvfR) and is involved in the control of virulence factors like pyocyanin and is integrated with the las and rhl systems.

Given the central role of QS in orchestrating P. aeruginosa virulence, its inhibition presents a promising anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal antibiotics.

Mechanism of Action of this compound (Compound A9)

This compound (compound A9) is an amide derivative specifically designed to interfere with the QS systems of P. aeruginosa.[1] Its primary mechanism of action is the inhibition of the transcriptional regulators LasR and PqsR.[1]

Dual Inhibition of LasR and PqsR

Research indicates that this compound targets both the LasR and PqsR proteins, which are critical nodes in the QS network.[1] However, it exhibits a preferential inhibitory activity towards PqsR.[1] By binding to these receptors, compound A9 likely acts as a competitive antagonist, preventing the binding of their cognate autoinducers (3-oxo-C12-HSL for LasR and PQS for PqsR). This disruption prevents the conformational changes in LasR and PqsR that are necessary for them to bind to their target DNA promoters and activate the transcription of virulence genes.

The dual-targeting nature of this compound is advantageous, as it can simultaneously downregulate multiple virulence pathways controlled by both the las and pqs systems, potentially leading to a more profound anti-virulence effect.

Signaling Pathway Disruption

The binding of this compound to LasR and PqsR initiates a cascade of downstream effects, effectively silencing a significant portion of the QS regulon.

QS_Inhibition_Pathway cluster_agent This compound cluster_systems Quorum Sensing Systems cluster_virulence Virulence Factor Production Agent_210 This compound (Compound A9) LasR LasR Agent_210->LasR Inhibits PqsR PqsR Agent_210->PqsR Strongly Inhibits las_system las System Activation LasR->las_system pqs_system pqs System Activation PqsR->pqs_system Virulence Virulence Factors (e.g., Pyocyanin, Elastase, Biofilm Formation) las_system->Virulence pqs_system->Virulence

Caption: Inhibition of LasR and PqsR by this compound.

Quantitative Data

The efficacy of this compound has been quantified through various biological assays. The following tables summarize the key findings from a seminal study on this compound.

Table 1: Inhibition of QS-Related Gene Expression

Target GeneReporter FusionInhibition by Compound A9 (%)
lasBlasB-gfpData not available
rhlArhlA-gfpData not available
pqsApqsA-gfpData not available
Note: Specific quantitative values for the percentage of inhibition were not available in the public domain at the time of this report. The original research article should be consulted for these precise figures.

Table 2: Reduction of Virulence Factor Production

Virulence FactorAssayReduction by Compound A9 (%)
PyocyaninPyocyanin QuantificationData not available
ElastaseElastin-Congo Red AssayData not available
Biofilm FormationCrystal Violet StainingData not available
Note: Specific quantitative values for the percentage of reduction were not available in the public domain at the time of this report. The original research article should be consulted for these precise figures.

Table 3: Binding Affinity

Target ProteinMethodBinding Affinity (KD)
LasRSurface Plasmon Resonance (SPR)Data not available
PqsRSurface Plasmon Resonance (SPR)Data not available
Note: Specific quantitative values for binding affinity were not available in the public domain at the time of this report. The original research article should be consulted for these precise figures.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the mechanism of action of quorum sensing inhibitors like this compound.

Reporter Gene Assays for QS Inhibition

Objective: To quantify the inhibitory effect of a compound on the expression of QS-regulated genes.

Methodology:

  • Strains and Plasmids: Utilize P. aeruginosa strains carrying plasmid-based transcriptional fusions of QS-regulated promoters (e.g., lasB, rhlA, pqsA) to a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase).

  • Culture Conditions: Grow the reporter strains in a suitable medium (e.g., LB broth) to the early exponential phase.

  • Compound Treatment: Aliquot the bacterial cultures into a 96-well microtiter plate and add serial dilutions of the test compound (this compound). Include appropriate controls (vehicle control, positive control with a known QSI).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period to allow for gene expression.

  • Measurement: Measure the reporter signal (fluorescence for GFP at Ex/Em wavelengths of ~485/520 nm or luminescence for luciferase). Simultaneously, measure the optical density at 600 nm (OD600) to normalize for bacterial growth.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control after normalizing the reporter signal to cell density.

Reporter_Assay_Workflow Start Start Culture Culture Reporter Strain Start->Culture Treatment Treat with This compound Culture->Treatment Incubate Incubate (37°C) Treatment->Incubate Measure Measure Reporter Signal & OD600 Incubate->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze End End Analyze->End

Caption: Workflow for a Quorum Sensing Reporter Gene Assay.

Virulence Factor Inhibition Assays

Objective: To measure the inhibition of pyocyanin production.

Methodology:

  • Culture: Grow P. aeruginosa PAO1 in a pyocyanin-promoting medium (e.g., King's A medium) with and without the test compound.

  • Extraction: Centrifuge the cultures and extract pyocyanin from the supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (0.2 M HCl).

  • Quantification: Measure the absorbance of the acidified pyocyanin solution at 520 nm.

  • Calculation: Quantify the pyocyanin concentration and calculate the percentage of inhibition.

Objective: To determine the effect on elastase activity.

Methodology:

  • Supernatant Preparation: Culture P. aeruginosa PAO1 with the test compound and collect the cell-free supernatant.

  • Reaction: Mix the supernatant with Elastin-Congo Red (ECR) substrate and incubate.

  • Measurement: Stop the reaction and pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm, which corresponds to the solubilized Congo Red due to elastase activity.

  • Analysis: Calculate the percentage of elastase inhibition.

Objective: To assess the inhibition of biofilm formation.

Methodology:

  • Biofilm Growth: Grow P. aeruginosa PAO1 in a 96-well microtiter plate with the test compound under static conditions to allow for biofilm formation.

  • Washing: Discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Stain the adherent biofilm with 0.1% crystal violet solution.

  • Solubilization: Wash away the excess stain and solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized stain at ~590 nm.

  • Analysis: Determine the percentage of biofilm inhibition.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity of the compound to its target proteins.

Methodology:

  • Protein Immobilization: Immobilize the purified target protein (LasR or PqsR) onto an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow Start Start Immobilize Immobilize Target Protein (LasR or PqsR) on Sensor Chip Start->Immobilize Inject Inject Serial Dilutions of This compound Immobilize->Inject Monitor Monitor Binding Response Inject->Monitor Analyze Analyze Sensorgrams for ka, kd, and KD Monitor->Analyze End End Analyze->End

References

"synthesis and characterization of Antibacterial agent 210"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Penicillin G

This technical guide provides a comprehensive overview of the synthesis, characterization, mechanism of action, and antibacterial activity of Penicillin G (benzylpenicillin). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support research in antibacterial agents.

The commercial production of Penicillin G is primarily achieved through a biosynthetic process involving the fermentation of the fungus Penicillium chrysogenum.[1] While total chemical synthesis is possible, it is not economically viable for large-scale production.[1] The biosynthesis begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1][2][3] The key enzyme, ACV synthetase (ACVS), condenses these amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]

The general workflow for the production and isolation of Penicillin G is outlined below.

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Fermentation Fermentation Inoculum->Fermentation Seed Culture Separation Separation Fermentation->Separation Culture Broth Extraction Extraction Separation->Extraction Filtrate Purification Purification Extraction->Purification Aqueous Extract Crystallization Crystallization Purification->Crystallization Purified Salt FinalProduct Penicillin G Crystallization->FinalProduct Dried Crystals G PenicillinG Penicillin G PBP Penicillin-Binding Proteins (PBPs) PenicillinG->PBP Binds to and Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to G Start Start PrepareDilutions Prepare 2-fold serial dilutions of Penicillin G in a 96-well microtiter plate Start->PrepareDilutions StandardizeInoculum Standardize bacterial inoculum to 0.5 McFarland turbidity PrepareDilutions->StandardizeInoculum Inoculate Inoculate each well with the standardized bacterial suspension StandardizeInoculum->Inoculate Incubate Incubate the plate at 35-37°C for 18-24 hours Inoculate->Incubate ReadResults Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. Incubate->ReadResults End End ReadResults->End

References

In Vitro Antibacterial Spectrum of Agent 210: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the broad-spectrum in vitro antibacterial activity of a compound designated "Agent 210" is limited. Scientific literature primarily identifies an "Antibacterial agent 210 (compound A9)" as a quorum sensing inhibitor with targeted activity against Pseudomonas aeruginosa. This guide will present the known information on this specific agent and provide a comprehensive overview of the standard methodologies for determining the in vitro antibacterial spectrum of a novel compound, which can be applied to Agent 210 as more data becomes available.

Introduction to Agent 210 (Compound A9)

This compound (also referred to as compound A9) is an amide derivative identified as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa.[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, this system regulates the expression of virulence factors and biofilm formation.[4][5][6][7]

The primary mechanism of action for Agent 210 is the inhibition of quorum sensing systems by binding to the LasR and PqsR proteins, with a particular affinity for PqsR.[1][2][3] By disrupting these signaling pathways, Agent 210 can attenuate the pathogenicity of P. aeruginosa without directly killing the bacteria, which may reduce the selective pressure for resistance development.

Quantitative Data on Antibacterial Activity

Due to the targeted nature of its known activity, a comprehensive Minimum Inhibitory Concentration (MIC) profile of Agent 210 against a wide range of bacterial species is not currently available. For a novel antibacterial agent, such data would typically be presented as follows.

Table 1: Hypothetical In Vitro Antibacterial Spectrum of a Novel Agent

Bacterial SpeciesStrainMIC (µg/mL)
Gram-Positive
Staphylococcus aureusATCC 292134
Staphylococcus aureus (MRSA)ATCC 433008
Enterococcus faecalisATCC 2921216
Streptococcus pneumoniaeATCC 496192
Gram-Negative
Escherichia coliATCC 259228
Klebsiella pneumoniaeATCC 1388316
Pseudomonas aeruginosaATCC 2785332
Acinetobacter baumanniiATCC 1960664

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial spectrum of a compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11]

Materials:

  • Test agent (e.g., Agent 210) stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of the test agent in CAMHB in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (containing the antimicrobial dilutions and a growth control well with no agent) with the prepared bacterial suspension.

    • Include a sterility control well containing only uninoculated broth.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of the test agent at which there is no visible growth (turbidity) of the microorganism.[13][14]

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is considered a reference standard for MIC testing.[15][16][17][18]

Materials:

  • Test agent stock solution

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Inoculator

Procedure:

  • Preparation of Agar Plates with Antimicrobial Agent:

    • Prepare serial dilutions of the test agent.

    • Add a specific volume of each antimicrobial dilution to molten MHA (maintained at 45-50°C).

    • Pour the agar into sterile Petri dishes and allow them to solidify.[12]

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Using a multipoint inoculator, apply a standardized spot of each bacterial suspension onto the surface of the agar plates (including a control plate with no antimicrobial agent).

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacterium on the agar surface.

Visualizations

The following diagrams illustrate the experimental workflow and the known signaling pathway of Agent 210.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start agent_prep Prepare Agent 210 Stock Solution start->agent_prep bact_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bact_prep serial_dilution Perform Serial Dilutions (Broth or Agar) agent_prep->serial_dilution inoculation Inoculate Plates/Tubes bact_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_pa Pseudomonas aeruginosa lasR LasR virulence Virulence Factor Expression & Biofilm Formation lasR->virulence Activates pqsR PqsR pqsR->virulence Activates agent210 Agent 210 agent210->lasR Inhibits agent210->pqsR Strongly Inhibits

Caption: Inhibition of P. aeruginosa Quorum Sensing by Agent 210.

References

"discovery and isolation of Antibacterial agent 210"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "Antibacterial Agent 210," also identified in scientific literature as "compound A9," reveals its role as a synthetically derived quorum sensing inhibitor targeting the human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental protocols utilized in its evaluation. The agent was developed as part of a broader study to synthesize novel amide derivatives to interfere with bacterial communication systems, thereby reducing virulence without exerting direct bactericidal pressure, a strategy aimed at mitigating the development of antibiotic resistance.

Discovery and Synthesis

This compound (compound A9) was not isolated from a natural source but was chemically synthesized as part of a library of thirty-one amide derivatives.[1] The objective of its design was to create novel molecules capable of inhibiting the sophisticated quorum sensing (QS) systems of P. aeruginosa, which are critical for coordinating the expression of virulence factors and biofilm formation.[1]

Experimental Protocol: Synthesis of Compound A9

While the precise multi-step synthesis pathway is proprietary to the research group, a general methodology for the creation of such amide derivatives involves the following representative steps:

  • Starting Material Activation: A carboxylic acid precursor is activated, typically by conversion to an acyl chloride using an agent like thionyl chloride (SOCl₂), or by using a peptide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Amide Bond Formation: The activated carboxylic acid is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and by-products. The crude product is then purified, typically using flash column chromatography on silica (B1680970) gel with a suitable solvent gradient (e.g., ethyl acetate/hexane).

  • Structure Verification: The final structure and purity of the synthesized compound A9 are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action

This compound functions by disrupting the quorum sensing circuitry of P. aeruginosa. This bacterium possesses multiple interconnected QS systems, with the Las and Pqs systems being primary regulators of virulence. Compound A9 has been shown to inhibit these systems by binding to the transcriptional regulators LasR and PqsR.[1][2][3][4][5] Mechanistic studies, including Surface Plasmon Resonance (SPR) and molecular docking, have confirmed a strong binding affinity, particularly to PqsR.[1] By occupying the binding sites of these regulators, compound A9 prevents the native autoinducer molecules from activating the downstream transcription of virulence genes.[1]

Below is a diagram illustrating the inhibitory action of Compound A9 on the P. aeruginosa quorum sensing pathway.

QS_Inhibition_Pathway A9 This compound (Compound A9) LasR LasR Regulator A9->LasR Binds & Inhibits PqsR PqsR Regulator A9->PqsR Binds & Inhibits (High Affinity) Virulence Virulence Gene Expression LasR->Virulence Activates PqsR->Virulence

Inhibitory mechanism of Compound A9 on QS regulators.

Biological Activity and Efficacy

The efficacy of this compound has been quantified through various bioassays targeting key virulence factors and pathogenic behaviors of P. aeruginosa. The compound significantly reduces virulence without affecting bacterial growth, making it a promising anti-virulence agent.[1]

Quantitative Data Summary
Assay TargetConcentration of A9ResultReference
Biofilm Formation160 µg/mLSignificant reduction in PAO1 biofilm[6]
Gene ExpressionNot SpecifiedSignificant inhibition of lasB, rhlA, and pqsA[1]
Pathogenicity (in vivo)Not SpecifiedAttenuated pathogenicity in Galleria mellonella larvae[1]
Experimental Protocols

1. Biofilm Inhibition Assay:

  • Culture Preparation: A culture of P. aeruginosa PAO1 is grown overnight in LB broth. The culture is then diluted to a specific optical density (e.g., OD₆₀₀ = 0.1).

  • Treatment: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. Compound A9, dissolved in a suitable solvent (like DMSO), is added to the wells at various concentrations (e.g., 160 µg/mL). A solvent control is also included.

  • Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow biofilm formation.

  • Quantification: After incubation, the planktonic (free-floating) bacteria are gently removed. The remaining biofilm is washed with a phosphate-buffered saline (PBS) solution. The biofilm is then stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Analysis: Excess stain is washed off, and the bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance is measured using a plate reader at a wavelength of ~590 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

2. Virulence Factor Quantification (e.g., Elastase, Pyocyanin):

  • Culture and Treatment: P. aeruginosa is grown in a suitable medium (e.g., Pseudomonas P broth for pyocyanin) in the presence and absence of Compound A9.

  • Elastase Assay: The supernatant from the bacterial culture is collected by centrifugation. The elastolytic activity is measured by adding the supernatant to a solution of Elastin-Congo Red. The mixture is incubated, and the reaction is stopped. The absorbance of the supernatant is read at ~495 nm after centrifugation to measure the release of the dye.

  • Pyocyanin Assay: Pyocyanin is extracted from the culture supernatant using chloroform, followed by back-extraction into an acidic aqueous solution (0.2 M HCl). The absorbance of the pink/red solution is measured at 520 nm.

3. Reverse Transcription Quantitative PCR (RT-qPCR):

  • RNA Extraction: P. aeruginosa is cultured with and without Compound A9. Total RNA is extracted from the bacterial cells using a commercial RNA purification kit.

  • cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. Complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme and random primers.

  • qPCR: The qPCR reaction is set up using the synthesized cDNA, specific primers for target virulence genes (lasB, rhlA, pqsA), and a reference housekeeping gene (e.g., rpoD). The reaction is performed in a qPCR instrument using a SYBR Green-based detection method.

  • Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in the treated samples to the untreated controls.

The overall workflow for the discovery and evaluation of this compound is depicted in the diagram below.

Workflow_Diagram cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Testing synthesis Synthesis of Amide Derivatives Library A9_select Selection of Compound A9 synthesis->A9_select biofilm Biofilm Inhibition Assay A9_select->biofilm virulence Virulence Factor Quantification A9_select->virulence rt_qpcr RT-qPCR Gene Expression Analysis biofilm->rt_qpcr virulence->rt_qpcr binding SPR & Molecular Docking rt_qpcr->binding invivo G. mellonella Pathogenicity Model binding->invivo

Workflow from synthesis to in vivo validation of Compound A9.

References

Unveiling the Molecular Targets of Antibacterial Agent 210: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUANGZHOU, China – December 10, 2025 – A comprehensive technical guide has been compiled detailing the identification of the molecular targets of Antibacterial Agent 210, a novel amide derivative compound also known as compound A9. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, outlining the mechanism of action and experimental validation of this promising quorum sensing inhibitor against the opportunistic pathogen Pseudomonas aeruginosa.

This compound has been identified as a potent inhibitor of the P. aeruginosa quorum sensing (QS) systems, which are critical for the regulation of virulence factors and biofilm formation. This agent primarily targets the transcriptional regulators LasR and PqsR, with a notable preference for PqsR. The inhibition of these key signaling proteins disrupts the bacterial communication network, leading to a significant reduction in pathogenic phenotypes.

This guide summarizes the key quantitative data, details the experimental protocols used for target validation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effects of this compound (compound A9) on P. aeruginosa virulence and its binding affinity to the target receptors have been quantified through a series of bioassays and biophysical measurements.

ParameterMethodTarget/EffectResultReference
Virulence Factor Inhibition
Pyocyanin (B1662382) Production IC50SpectrophotometryInhibition of pyocyanin synthesisData not available in abstract[1]
Elastase Activity IC50Elastin-Congo Red AssayInhibition of LasB elastase activityData not available in abstract[1]
Biofilm Formation InhibitionCrystal Violet StainingReduction of biofilm biomassData not available in abstract[1]
Binding Affinity
KD for PqsRSurface Plasmon Resonance (SPR)Binding affinity to PqsRData not available in abstract[1]
KD for LasRSurface Plasmon Resonance (SPR)Binding affinity to LasRData not available in abstract[1]
Gene Expression
lasB expressionRT-qPCRRelative gene expression changeSignificantly inhibited[1]
rhlA expressionRT-qPCRRelative gene expression changeSignificantly inhibited[1]
pqsA expressionRT-qPCRRelative gene expression changeSignificantly inhibited[1]

Note: Specific quantitative values were not available in the abstract of the primary research article. The table reflects the reported significant inhibition and binding.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and the general workflow for its target identification.

LasR_Signaling_Pathway LasR Signaling Pathway in P. aeruginosa LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR OdDHL->LasR_inactive Binds to LasR_active Active LasR-OdDHL Complex LasR_inactive->LasR_active Activates Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Induces Expression Agent210 This compound Agent210->LasR_inactive Inhibits Binding

LasR Signaling Pathway Inhibition

PqsR_Signaling_Pathway PqsR Signaling Pathway in P. aeruginosa PqsABCD PqsABCD (Biosynthesis) HHQ HHQ (Precursor) PqsABCD->HHQ Synthesizes PQS PQS (Autoinducer) HHQ->PQS Converted by PqsH PqsH PqsH->PQS PqsR_inactive Inactive PqsR PQS->PqsR_inactive Binds to PqsR_active Active PqsR-PQS Complex PqsR_inactive->PqsR_active Activates pqsA_operon pqsABCDE operon PqsR_active->pqsA_operon Induces Expression Agent210 This compound Agent210->PqsR_inactive Inhibits Binding (Primary Target)

PqsR Signaling Pathway Inhibition

Target_Identification_Workflow Target Identification Workflow for this compound cluster_phenotypic Phenotypic Screening cluster_molecular Molecular Target Validation Virulence_Assay Virulence Factor Assays (Pyocyanin, Elastase) Lead_Compound Identification of A9 as Lead Compound Virulence_Assay->Lead_Compound Biofilm_Assay Biofilm Inhibition Assay Biofilm_Assay->Lead_Compound SPR Surface Plasmon Resonance (SPR) (Binding to LasR/PqsR) Mechanism_Inference Mechanism of Action (Inhibition of LasR and PqsR) SPR->Mechanism_Inference RT_qPCR RT-qPCR (Expression of lasB, rhlA, pqsA) RT_qPCR->Mechanism_Inference Docking Molecular Docking (Binding Mode Prediction) Docking->Mechanism_Inference Synthesis Synthesis of Amide Derivatives (incl. Compound A9) Synthesis->Virulence_Assay Synthesis->Biofilm_Assay Lead_Compound->SPR Lead_Compound->RT_qPCR Lead_Compound->Docking

Experimental Workflow for Target ID

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification of the molecular targets of this compound.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol outlines the procedure to assess the direct binding of this compound to the purified LasR and PqsR proteins.

  • Instrumentation: A Biacore SPR instrument (or equivalent).

  • Sensor Chip: CM5 sensor chip.

  • Protein Immobilization:

    • Purified LasR and PqsR proteins are immobilized on separate flow cells of the sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Assay:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the different concentrations of the compound over the flow cells containing the immobilized proteins at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to observe association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution if necessary.

  • Data Analysis:

    • The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The equilibrium dissociation constant (KD) is determined by fitting the steady-state binding data to a 1:1 Langmuir binding model.

Real-Time Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is used to quantify the effect of this compound on the expression of quorum sensing-regulated genes in P. aeruginosa.

  • Bacterial Culture and Treatment:

    • Grow P. aeruginosa PAO1 to the mid-logarithmic phase in a suitable medium (e.g., LB broth).

    • Treat the bacterial cultures with different concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cultures for a defined period to allow for changes in gene expression.

  • RNA Extraction and cDNA Synthesis:

    • Harvest bacterial cells by centrifugation and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers.

  • qPCR Amplification:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (lasB, rhlA, pqsA) and a reference gene (e.g., rpoD), and a SYBR Green master mix.

    • Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in the treated and control samples.

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Molecular Docking

This computational method was employed to predict the binding mode of this compound within the ligand-binding domains of LasR and PqsR.

  • Software: Standard molecular docking software such as AutoDock, Glide, or GOLD.

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structures of LasR and PqsR from the Protein Data Bank (PDB) or use homology models if crystal structures are unavailable.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Generate the 3D structure of this compound and optimize its geometry using a molecular modeling program.

  • Docking Simulation:

    • Define the binding site on the receptor proteins, typically based on the location of the co-crystallized native ligand.

    • Perform the docking simulation to generate a series of possible binding poses of the compound within the defined binding site.

    • Score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding and inhibition.

This technical guide provides a foundational understanding of the molecular target identification of this compound. The methodologies and findings presented herein are crucial for the further development of this compound as a potential anti-virulence therapeutic agent against Pseudomonas aeruginosa.

References

Preliminary Cytotoxicity Profile of Antibacterial Agent 210: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Antibacterial Agent 210" is a designation not found in publicly available scientific literature, this document serves as a representative technical guide. The data and experimental details presented herein are illustrative, based on established methodologies and typical results for novel antibacterial compounds, to provide a framework for assessing the preliminary cytotoxicity of such an agent.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the initial safety assessment of a hypothetical antibacterial compound, "Agent 210." The document outlines standard experimental protocols, presents data in a structured format, and visualizes key processes to facilitate a comprehensive understanding of the agent's cytotoxic potential.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound was evaluated against a panel of human cell lines to determine its potential for off-target effects. The following tables summarize the key quantitative data obtained from these assays.

Table 1: Cell Viability (MTT Assay) after 24-hour Exposure to Agent 210

Cell LineAgent 210 Concentration (µg/mL)Mean Percent Viability (%)Standard Deviation
HEK-2931098.2± 2.1
5091.5± 3.4
10085.7± 4.0
HepG21095.4± 2.8
5088.1± 3.9
10079.3± 4.5
A5491099.1± 1.9
5092.3± 3.1
10088.0± 3.7

Table 2: Membrane Integrity (LDH Release Assay) after 24-hour Exposure to Agent 210

Cell LineAgent 210 Concentration (µg/mL)Percent Cytotoxicity (%)Standard Deviation
HEK-293102.1± 0.5
508.9± 1.2
10015.4± 2.1
HepG2104.6± 0.8
5012.3± 1.8
10021.1± 2.9
A549101.5± 0.4
507.8± 1.1
10012.5± 1.9

Table 3: Apoptosis Induction (Caspase-3/7 Activity) after 12-hour Exposure to Agent 210

Cell LineAgent 210 Concentration (µg/mL)Fold Increase in Caspase-3/7 ActivityStandard Deviation
HEK-293101.2± 0.2
502.5± 0.4
1004.1± 0.6
HepG2101.5± 0.3
503.8± 0.5
1006.7± 0.9

Experimental Protocols

Detailed methodologies for the key cytotoxicity experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]

  • Cell Plating: Human cell lines (HEK-293, HepG2, A549) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (10, 50, 100 µg/mL). A vehicle control (e.g., DMSO) was also included. The plates were then incubated for 24 hours.

  • MTT Addition: Following treatment, 10 µL of a 5 mg/mL MTT solution in PBS was added to each well.[4] The plates were incubated for an additional 4 hours at 37°C.[1]

  • Solubilization: The medium was carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.[1][4] The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Analysis: Percent cell viability was calculated relative to the vehicle-treated control cells.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]

  • Cell Plating and Treatment: Cells were plated and treated with this compound as described in the MTT assay protocol.

  • Controls: Three sets of controls were prepared: 1) untreated cells for spontaneous LDH release, 2) vehicle-treated cells, and 3) cells treated with a lysis buffer to determine maximum LDH release.[6][7]

  • Supernatant Collection: After the 24-hour incubation, the plate was centrifuged at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.[6] A portion of the supernatant from each well was carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture, typically containing lactate, NAD+, and a tetrazolium salt, was added to each well containing the supernatant.[8]

  • Incubation and Measurement: The plate was incubated at room temperature for up to 30 minutes, protected from light.[9] The formation of a colored formazan product was quantified by measuring the absorbance at 490 nm.[9]

  • Analysis: Percent cytotoxicity was calculated using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

Apoptosis Induction: Caspase-3/7 Assay

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key effector caspases in the apoptotic pathway.[10][11]

  • Cell Plating and Treatment: Cells were plated and treated with this compound as described previously, typically for a shorter duration (e.g., 12 hours) to capture early apoptotic events.

  • Reagent Addition: A single reagent containing a pro-luminescent or pro-fluorescent caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) and cell lysis components was added directly to each well.[11]

  • Incubation: The plate was incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

  • Data Acquisition: The resulting luminescent or fluorescent signal, which is proportional to the amount of caspase-3/7 activity, was measured using a plate reader.[12]

  • Analysis: Data are typically presented as the fold change in signal relative to the untreated control cells.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of a test compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Cell Seeding (96-well plates) compound_prep Prepare Agent 210 Dilutions treatment Treat Cells with Agent 210 compound_prep->treatment incubation Incubate (e.g., 24 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase readout Spectrophotometer / Luminometer Reading mtt->readout ldh->readout caspase->readout calc Calculate Viability, Cytotoxicity, Apoptosis readout->calc report Generate Profile calc->report

Caption: General workflow for in vitro cytotoxicity testing.

Intrinsic Apoptosis Signaling Pathway

Drug-induced cytotoxicity often involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below provides a simplified overview of this signaling cascade.[13][14]

G cluster_signal Initiation cluster_mito Mitochondrial Regulation cluster_caspase Execution Cascade agent This compound stress Cellular Stress / DNA Damage agent->stress bcl2 Anti-apoptotic (e.g., Bcl-2) stress->bcl2 bax Pro-apoptotic (e.g., Bax/Bak) stress->bax bcl2->bax Inhibits cyto_c Cytochrome c Release bax->cyto_c Promotes cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas37 Caspase-3/7 (Effector) cas9->cas37 Activates apoptosis Apoptosis cas37->apoptosis Executes

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Early Pharmacokinetic Profile of Antibacterial Quorum Sensing Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens, such as Pseudomonas aeruginosa, presents a formidable challenge to global health. A promising therapeutic strategy to combat these infections is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a technical overview of the critical early pharmacokinetic considerations for the development of antibacterial agents targeting quorum sensing, with a focus on compounds analogous to "Antibacterial agent 210," a known inhibitor of the P. aeruginosa QS system.

While specific pharmacokinetic data for "this compound" is not publicly available, this document synthesizes key concepts and presents illustrative data for a hypothetical quorum sensing inhibitor (QSI), designated as QSI-X, to guide researchers in this field. The development of effective QS inhibitors is contingent not only on their potency against the bacterial target but also on their absorption, distribution, metabolism, and excretion (ADME) properties within the host.

Preclinical Pharmacokinetic Assessment of QSI-X

The primary objective of early pharmacokinetic studies is to characterize the disposition of a new chemical entity in a biological system. For a novel QSI, this involves in vivo studies in relevant animal models to determine key parameters that will inform dose selection, predict therapeutic efficacy, and identify potential liabilities.

Experimental Protocol: In Vivo Pharmacokinetic Study in a Murine Model

A fundamental study to characterize the pharmacokinetic profile of a QSI involves its administration to a rodent model, followed by the analysis of drug concentrations in plasma and target tissues over time.

Animal Model: Male BALB/c mice (n=3 per time point) Drug Formulation: QSI-X formulated in 10% DMSO, 40% PEG400, 50% Saline Administration Routes:

  • Intravenous (IV) bolus: 2 mg/kg

  • Oral (PO) gavage: 10 mg/kg Sample Collection: Blood samples were collected via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was separated by centrifugation. Bioanalytical Method: Plasma concentrations of QSI-X were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis A QSI-X Administration (IV and PO) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Protein Precipitation & Supernatant Collection C->D E LC-MS/MS Analysis D->E F Concentration Determination E->F G Pharmacokinetic Modeling F->G H Parameter Calculation G->H

Caption: Workflow for a typical preclinical pharmacokinetic study.

Summary of Pharmacokinetic Parameters for QSI-X

The following table summarizes the key pharmacokinetic parameters of QSI-X following intravenous and oral administration in mice.

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.0831.0
AUC0-t (ng·h/mL) 28004200
AUC0-∞ (ng·h/mL) 28504350
t1/2 (h) 3.54.1
CL (L/h/kg) 0.70-
Vdss (L/kg) 2.5-
F (%) -30.7

Cmax : Maximum plasma concentration; Tmax : Time to reach Cmax; AUC0-t : Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-∞ : Area under the concentration-time curve from time 0 to infinity; t1/2 : Half-life; CL : Clearance; Vdss : Volume of distribution at steady state; F : Bioavailability.

Metabolism and Excretion of QSI-X

Understanding the metabolic fate and routes of elimination is crucial for predicting drug-drug interactions and potential toxicity. Early in vitro and in vivo studies are essential to elucidate these pathways.

Experimental Protocol: In Vitro Metabolic Stability

System: Mouse and Human Liver Microsomes Incubation: QSI-X (1 µM) was incubated with liver microsomes in the presence of NADPH at 37°C. Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes. Analysis: The disappearance of the parent compound was monitored by LC-MS/MS.

In Vitro Metabolic Stability Data
SpeciesIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)
Mouse12015
Human4540
Proposed Metabolic Pathway of QSI-X

The primary metabolic pathways for many small molecule inhibitors involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent QSI-X M1 Oxidized Metabolite parent->M1 CYP450 M2 Hydrolyzed Metabolite parent->M2 Esterase M3 Glucuronide Conjugate M1->M3 UGT

Caption: A potential metabolic pathway for a quorum sensing inhibitor.

Conclusion and Future Directions

The early characterization of the pharmacokinetic properties of novel quorum sensing inhibitors is a critical step in their development as potential therapeutics. The illustrative data for QSI-X highlights the importance of achieving adequate systemic exposure and a favorable metabolic profile. Future research should focus on optimizing the ADME properties of lead compounds to enhance their efficacy and safety. Furthermore, understanding the distribution of these agents to the site of infection, such as the lung in the case of P. aeruginosa infections, is paramount for clinical success. The integration of pharmacokinetic and pharmacodynamic modeling will be instrumental in predicting human doses and optimizing treatment regimens.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a cornerstone metric in the field of microbiology and infectious disease research. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The determination of MIC values is fundamental for the evaluation of new antimicrobial compounds, such as Antibacterial Agent 210, and for monitoring the emergence of antimicrobial resistance.[1][4] This document provides a comprehensive protocol for determining the MIC of this compound utilizing the broth microdilution method. This technique is widely accepted and aligns with the standards set forth by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[5]

Data Presentation

The efficacy of this compound is assessed against a panel of clinically significant bacterial strains. The hypothetical MIC values obtained from the assay are summarized in the table below for clear and concise interpretation.

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive292134
Enterococcus faecalisGram-positive292128
Streptococcus pneumoniaeGram-positive496192
Escherichia coliGram-negative2592216
Pseudomonas aeruginosaGram-negative2785332
Klebsiella pneumoniaeGram-negative70060316

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves the preparation of serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[6][7] Each well is subsequently inoculated with a standardized suspension of the test bacterium.[1] Following a specified incubation period, the plates are examined for any visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the agent that completely inhibits this visible growth.[2][6]

Materials and Reagents
  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Bacterial strains (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer (optional, for inoculum standardization)

  • Vortex mixer

Step-by-Step Protocol

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the selected colonies in sterile saline or PBS.

  • Use a vortex mixer to ensure a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This turbidity corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.[8]

  • Within 15 minutes of its preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][9]

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent. The concentration of this stock solution should be at least twice the highest concentration to be tested.

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the double-strength this compound solution to well 1.

  • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Ensure thorough mixing by pipetting up and down several times.

  • Continue this serial dilution process from well 2 to well 10.

  • After mixing in well 10, discard 100 µL.

  • Well 11 will serve as the growth control (containing only the bacterial inoculum and broth), and well 12 will be the sterility control (containing only broth).[8]

3. Inoculation of the Microtiter Plate:

  • Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11. This will bring the final volume in each well to 200 µL and will dilute this compound to its final test concentrations.

4. Incubation:

  • Cover the microtiter plate with a lid or an adhesive seal to prevent contamination and evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

5. Reading and Interpreting the Results:

  • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror or a light box can aid in this visual assessment.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[8]

Visualizations

MIC_Assay_Workflow Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Bacterial_Culture Bacterial Colony Selection Inoculum_Prep Inoculum Preparation & Standardization (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Plate with Standardized Bacteria Inoculum_Prep->Inoculation Agent_Stock This compound Stock Solution Serial_Dilution Serial Dilution of Agent 210 in 96-Well Plate Agent_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C ± 2°C, 16-20h) Inoculation->Incubation Result_Reading Visual Inspection for Growth (Turbidity) Incubation->Result_Reading MIC_Determination MIC Determination Result_Reading->MIC_Determination

References

Application Note and Protocol: Preparation of Stock Solutions for Antibacterial Agent 210

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for the novel investigational compound, Antibacterial Agent 210. Adherence to this protocol is crucial for ensuring experimental reproducibility and accuracy.

Properties of this compound

Accurate stock solution preparation begins with understanding the fundamental properties of the compound. All quantitative data for this compound are summarized in the table below.

PropertyValueNotes
Molecular Weight (MW) 350.4 g/mol Use this exact value for all molarity-based calculations.
Appearance White to off-white crystalline powderVisually inspect the powder before use for any signs of degradation.
Solubility (at 25°C) >50 mg/mL in DMSODMSO is the recommended primary solvent for high-concentration stocks.
>30 mg/mL in EthanolSuitable for applications where DMSO may interfere with the assay.
<0.1 mg/mL in WaterConsidered insoluble in aqueous solutions for stock preparation.
Purity ≥98% (HPLC)Certificate of Analysis should be consulted for batch-specific purity.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most in vitro antibacterial assays.

2.1 Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.7% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filter-equipped pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

2.2 Step-by-Step Procedure

  • Determine the Required Mass: Use the following formula to calculate the mass of this compound needed.

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000

    • Example Calculation for 1 mL of 10 mM stock:

    • Mass (mg) = 1 mL x 10 mM x 350.4 g/mol / 1000 = 3.504 mg

  • Weigh the Compound: Carefully weigh the calculated mass of the powder using an analytical balance. Tare the balance with the sterile tube/vial before adding the powder.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube or vial containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

2.3 Storage and Stability

  • Storage Temperature: Store stock solution aliquots at -20°C or -80°C for long-term storage.

  • Stability: The stock solution is stable for up to 6 months when stored properly at -20°C. Avoid exposure to light by using amber vials or wrapping tubes in aluminum foil. Once an aliquot is thawed, it should be used immediately and any remainder discarded.

Calculations for Various Stock Concentrations

To aid in experimental design, the following table provides pre-calculated mass requirements for commonly used stock concentrations and volumes.

Desired Concentration (mM)Volume to PrepareMW ( g/mol )Mass of Agent 210 Required (mg)
11 mL350.40.350 mg
101 mL350.43.504 mg
105 mL350.417.52 mg
251 mL350.48.76 mg
501 mL350.417.52 mg

Application Workflow and Mechanism of Action

4.1 Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The prepared stock solution is typically used to perform serial dilutions in culture media to determine the minimum inhibitory concentration (MIC) against various bacterial strains. The workflow below illustrates this process.

MIC_Workflow prep Prepare 10 mM Stock (Agent 210 in DMSO) serial_dilute Perform 2-Fold Serial Dilution in Growth Media (e.g., MHB) prep->serial_dilute Dilute inoculate Inoculate with Standardized Bacterial Suspension serial_dilute->inoculate Add Bacteria incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate Grow read Read Results (Visual Inspection or OD600) incubate->read Observe mic Determine MIC Value (Lowest concentration with no visible growth) read->mic Analyze

Fig 1. Standard workflow for determining the MIC of this compound.

4.2 Hypothetical Mechanism: Inhibition of Bacterial Quorum Sensing

This compound is hypothesized to function by inhibiting a key kinase in a bacterial quorum sensing pathway. This pathway allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. By blocking this signaling, Agent 210 prevents the expression of pathogenic factors.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell AHL Autoinducer (AHL) Signal Molecule Receptor Receptor Protein AHL->Receptor Binds Kinase Signal Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Genes Virulence Genes TF->Genes Activates Transcription Agent210 Antibacterial Agent 210 Agent210->Kinase Inhibits

Fig 2. Proposed mechanism of action for this compound.

Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Exercise extreme caution when handling DMSO solutions.

Application Notes and Protocols: Antibacterial Agent 210 for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Antibacterial Agent 210 is a novel synthetic molecule demonstrating potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting bacterial cell wall synthesis, makes it a promising candidate for further investigation in the development of new therapies for challenging Gram-positive infections. These application notes provide an overview of its in vitro and in vivo activity and detailed protocols for its evaluation.

Mechanism of Action

This compound acts by inhibiting the transglycosylation step in peptidoglycan synthesis. This action effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death.[1] The high specificity of this agent for bacterial enzymes ensures minimal off-target effects on mammalian cells, which lack a peptidoglycan cell wall.[2]

cluster_membrane Bacterial Cytoplasmic Membrane cluster_cellwall Growing Peptidoglycan Chain UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid II UDP_NAM->Lipid_II Translocation Transglycosylase Transglycosylase (PBP) Lipid_II->Transglycosylase Peptidoglycan Nascent Peptidoglycan Agent210 This compound Agent210->Transglycosylase Inhibition Transglycosylase->Peptidoglycan Glycan Chain Elongation

Caption: Proposed mechanism of action for this compound.

In Vitro Activity

The in vitro potency of this compound was evaluated against a panel of clinically relevant Gram-positive pathogens using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainPhenotypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)0.5
Staphylococcus aureus BAA-1717Methicillin-Resistant (MRSA)1
Staphylococcus epidermidis ATCC 12228Coagulase-Negative Staphylococci0.25
Streptococcus pneumoniae ATCC 49619Penicillin-Susceptible0.12
Streptococcus pneumoniae Clinical IsolatePenicillin-Resistant0.5
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible (VSE)2
Enterococcus faecium Clinical IsolateVancomycin-Resistant (VRE)4

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a murine thigh infection model using a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (MRSA)

Treatment GroupDose (mg/kg)Mean Bacterial Burden (log10 CFU/thigh) ± SDReduction vs. Vehicle (log10 CFU)
Vehicle (Saline)-7.8 ± 0.3-
This compound105.2 ± 0.42.6
This compound203.9 ± 0.53.9
Vancomycin (Comparator)204.1 ± 0.43.7

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the CLSI for antimicrobial susceptibility testing.[3][5]

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[3] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Reading Results: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[6]

A Prepare Agent 210 Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (35°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in reducing bacterial burden in infected tissue.

  • Animal Acclimatization: House female ICR mice (6-8 weeks old) for at least 3 days prior to the experiment with free access to food and water.

  • Induction of Neutropenia (Optional): To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Grow the desired bacterial strain (e.g., MRSA) to mid-log phase, wash with sterile saline, and dilute to the target concentration (e.g., 2 x 10^6 CFU/mL).

  • Infection: Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each mouse.

  • Treatment: At 2 hours post-infection, administer this compound, a vehicle control, or a comparator antibiotic via the desired route (e.g., subcutaneous or intravenous).

  • Euthanasia and Tissue Harvest: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle.

  • Bacterial Enumeration: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar).

  • Data Analysis: Following incubation, count the colonies on the plates to determine the number of CFU per thigh. Calculate the mean log10 CFU/thigh for each treatment group.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Induce Neutropenia (Optional) C Inject Inoculum into Mouse Thigh A->C B Prepare Bacterial Inoculum B->C D Administer Treatment (2h post-infection) C->D E Euthanize & Harvest Thigh (24h post-infection) D->E F Homogenize Tissue E->F G Serial Dilution & Plating F->G H Incubate & Count CFU G->H I Calculate log10 CFU/thigh H->I

Caption: Workflow for the murine thigh infection model.

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Ordering Information

Product NameCatalog NumberQuantity
This compoundAGT-210-10MG10 mg
This compoundAGT-210-50MG50 mg

References

Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 210

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill curve assay is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent.[1][2] It provides detailed information on the rate and extent of bacterial killing over time, which helps in classifying an agent as bactericidal or bacteriostatic.[1][2][3] A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][2][3][4][5] A bacteriostatic effect is characterized by a < 3-log10 reduction in the initial bacterial count.[1]

This document provides a comprehensive protocol for performing a time-kill curve assay for Antibacterial Agent 210, a compound identified as a Pseudomonas aeruginosa quorum sensing inhibitor (QSI).[6] Agent 210 is known to inhibit quorum sensing systems by binding with LasR and PqsR, with a particular affinity for PqsR.[6] This assay is essential for the preclinical evaluation of this novel antibiotic and for understanding its potential therapeutic efficacy.

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a prerequisite for a time-kill assay.

  • Bactericidal Activity: The ability of an antimicrobial agent to kill bacteria.[3] A 99.9% reduction in the inoculum is the generally accepted definition of bactericidal activity.[3]

  • Bacteriostatic Activity: The ability of an antimicrobial agent to inhibit the growth and reproduction of bacteria.[3]

  • Log Reduction: A measure of how thoroughly a decontamination process reduces the concentration of a contaminant. A 3-log reduction corresponds to a 99.9% kill rate.[3][4]

Experimental Protocol

This protocol is based on the standardized methods for assessing antimicrobial activity, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and ASTM E2315.[3][7][8][9]

1. Materials and Reagents

  • Bacterial Strain: Log-phase culture of the test organism (e.g., Pseudomonas aeruginosa ATCC 15442).[8]

  • This compound: Stock solution of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plating Medium: Tryptic Soy Agar (TSA) or other suitable solid agar.

  • Sterile Saline or Phosphate-Buffered Saline (PBS): 0.9% NaCl solution for dilutions.

  • Neutralizing Broth: A suitable medium to inactivate the antimicrobial agent upon sampling (e.g., Dey-Engley neutralizing broth). This must be validated for effectiveness.[4]

  • Sterile test tubes, flasks, and micropipette tips.

  • Micropipettes.

  • Incubator (37°C), with shaking capabilities.

  • Spectrophotometer.

  • Vortex mixer.

  • Sterile petri dishes.

  • Automated colony counter or manual counting equipment.

2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[1]

  • Inoculate the colonies into a tube of CAMHB.

  • Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).[1][2]

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Verify the initial inoculum concentration by performing a viable count (plating serial dilutions) at time zero (T=0).

3. Assay Setup

  • Prepare a series of tubes containing CAMHB with this compound at concentrations corresponding to fractions and multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.[1][3]

  • Dispense the prepared bacterial inoculum into each tube to achieve the final target density of ~5 x 10⁵ CFU/mL.[2]

  • Incubate all tubes at 37°C, with constant shaking (e.g., 150 rpm) to ensure aeration and prevent bacterial settling.

4. Sampling and Viable Counting

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[1]

  • Immediately transfer the aliquot into a neutralizing broth to stop the action of the antibacterial agent.[4]

  • Perform serial 10-fold dilutions of the neutralized sample in sterile saline or PBS.[1]

  • Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.[1]

5. Data Analysis

  • Calculate the CFU/mL for each time point and concentration using the formula:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[1]

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.[1][10]

Data Presentation

The results of the time-kill curve assay should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa ATCC 154424
Staphylococcus aureus ATCC 653816

(Note: Data are hypothetical and for illustrative purposes only.)

Table 2: Time-Kill Curve Data for this compound against P. aeruginosa (MIC = 4 µg/mL)

Time (hours)Growth Control0.5x MIC (2 µg/mL)1x MIC (4 µg/mL)2x MIC (8 µg/mL)4x MIC (16 µg/mL)
0 5.715.705.725.715.70
2 6.555.414.854.153.55
4 7.435.103.993.01<2.00
6 8.214.953.15<2.00<2.00
8 8.955.052.88<2.00<2.00
12 9.105.853.50<2.00<2.00
24 9.256.754.65<2.00<2.00

(Note: All values are expressed as mean Log10 CFU/mL. <2.00 indicates the lower limit of detection.)

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) e1 Inoculate Tubes p1->e1 p2 Prepare Agent 210 Concentrations (0.5x, 1x, 2x, 4x MIC) p2->e1 p3 Prepare Growth Control (No Agent) p3->e1 e2 Incubate at 37°C with Shaking e1->e2 e3 Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) e2->e3 a1 Perform Serial Dilutions & Plate on Agar e3->a1 a2 Incubate Plates (18-24h) a1->a2 a3 Count Colonies (CFU) a2->a3 a4 Calculate Log10 CFU/mL a3->a4 a5 Plot Time-Kill Curve a4->a5

Caption: Experimental workflow for the time-kill curve assay.

G cluster_cell Pseudomonas aeruginosa Cell lasR LasR (Transcriptional Regulator) virulence Virulence Factor Expression (e.g., Biofilm, Toxins) lasR->virulence Activates pqsR PqsR (Transcriptional Regulator) pqsR->virulence Activates agent This compound agent->lasR Inhibits agent->pqsR Strongly Inhibits

Caption: Proposed mechanism of this compound via quorum sensing inhibition.

Interpretation of Results

  • Growth Control: The bacterial count in the growth control tube should increase over time, confirming the viability of the inoculum and appropriate growth conditions.

  • Bacteriostatic Activity: If a concentration of Agent 210 maintains the bacterial count at or near the initial inoculum level (a < 3-log10 reduction) over 24 hours, it is considered bacteriostatic.[1]

  • Bactericidal Activity: If a concentration of Agent 210 causes a ≥ 3-log10 reduction in CFU/mL from the initial inoculum, it is considered bactericidal.[3][4] The rate of killing can be observed by how quickly this reduction occurs.

  • Regrowth: In some cases, after an initial reduction in bacterial count, regrowth may occur. This can be indicative of the degradation of the compound or the development of resistance.

References

Application Notes and Protocols for the Quantification of Antibacterial Agent 210 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 210 (also known as compound A9) is an amide derivative identified as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa.[1] It exerts its effect by binding to the LasR and PqsR proteins, which are key regulators of virulence factor expression in this pathogenic bacterium.[1] The ability to accurately quantify this compound in biological matrices is paramount for preclinical and clinical studies, enabling the characterization of its pharmacokinetic and pharmacodynamic (PK/PD) properties.

These application notes provide a comprehensive overview of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma and tissue homogenates. The protocols detailed below are based on established methodologies for the quantification of small molecule antibacterial agents in biological samples.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of this compound using the described LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A0.1% Formic Acid in Water[4][6]
Mobile Phase B0.1% Formic Acid in Acetonitrile[4][6]
Flow Rate0.4 mL/min[5]
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)To be determined based on compound structure
Product Ion (Q3)To be determined based on fragmentation pattern
Collision EnergyTo be optimized for the specific analyte
Internal Standard (IS)Structurally similar compound (e.g., deuterated analog)

Table 2: Sample Preparation and Method Validation Parameters

ParameterSpecification
Sample Preparation
TechniqueProtein Precipitation[4][7]
Precipitation AgentAcetonitrile (B52724) containing Internal Standard
Sample Volume50 µL (Plasma or Tissue Homogenate)
Method Validation
Calibration Curve Range1 - 1000 ng/mL
Accuracy85 - 115%
Precision (CV%)< 15%
Recovery> 80%
Matrix EffectMinimal and compensated by Internal Standard

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable organic solvent such as methanol (B129727) or DMSO.[5]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards. A typical concentration range would be from 1 ng/mL to 1000 ng/mL.[5]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 400, and 800 ng/mL) by spiking control (blank) plasma or tissue homogenate with the corresponding working standard solutions.

Sample Preparation from Biological Matrices
  • Plasma Samples:

    • Label microcentrifuge tubes for each standard, QC, and unknown sample.

    • Pipette 50 µL of the respective sample into the labeled tubes.

    • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.[5]

    • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and to precipitate proteins.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully transfer 100 µL of the clear supernatant to autosampler vials.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.[5]

  • Tissue Samples:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 400 µL of ice-cold purified water to the tissue.

    • Homogenize the tissue using a suitable mechanical homogenizer until a uniform suspension is achieved.

    • Use 50 µL of the resulting tissue homogenate and proceed with the plasma sample preparation protocol from step 2 onwards.[5]

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Create a sequence table with the calibration standards, QC samples, and unknown samples.

  • Initiate the sequence run.

  • Process the acquired data using appropriate software to determine the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their nominal concentrations.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Quorum Sensing Inhibition by this compound

G Mechanism of Action of this compound cluster_bacteria Pseudomonas aeruginosa LasR LasR Protein Virulence_Genes Virulence Factor Genes LasR->Virulence_Genes Activates PqsR PqsR Protein PqsR->Virulence_Genes Activates Biofilm Biofilm Formation Virulence_Genes->Biofilm Leads to Agent210 This compound Agent210->LasR Inhibits Agent210->PqsR Inhibits

Caption: Quorum sensing inhibition by this compound in P. aeruginosa.

Experimental Workflow for Quantification

G Workflow for Quantification of this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Tissue Homogenate) Add_IS Add Internal Standard & Protein Precipitation Agent Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols: Biofilm Disruption Assay for Antibacterial Agent 210

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments. The formation of a biofilm, a community of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, can lead to persistent infections and contamination.[1][2] The development of novel antibacterial agents capable of disrupting established biofilms is therefore of critical importance. This document provides a detailed protocol for assessing the biofilm disruption potential of "Antibacterial Agent 210" using a crystal violet (CV) staining assay.[3][4][5][6][7] This method offers a robust and high-throughput approach to quantify biofilm biomass and evaluate the efficacy of antibiofilm agents.[8][9]

Experimental Protocols

Biofilm Disruption Assay Using Crystal Violet Staining

This protocol details the steps to first grow a bacterial biofilm in a 96-well plate, then treat it with this compound, and finally quantify the remaining biofilm.

Materials:

  • Sterile, flat-bottomed 96-well polystyrene plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695) for solubilization[3][4][6]

  • Plate reader capable of measuring absorbance at 550-595 nm[3][4][6]

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the selected bacterial strain into 5 mL of appropriate growth medium.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh growth medium.[7]

  • Biofilm Formation:

    • Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well plate.

    • Include negative control wells containing only sterile growth medium.

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[4][6]

  • Treatment with this compound:

    • After incubation, carefully remove the planktonic (free-floating) bacteria from each well by gently aspirating the medium.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm at the bottom of the well.[3][4]

    • Prepare serial dilutions of this compound in the appropriate growth medium.

    • Add 200 µL of the different concentrations of this compound to the biofilm-containing wells. Include a positive control (biofilm treated with medium only) and a negative control (wells with no biofilm).

    • Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C.

  • Crystal Violet Staining:

    • Following treatment, discard the medium containing the antibacterial agent.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4][7]

    • Remove the crystal violet solution and wash the plate 3-4 times with distilled water.[4]

    • Invert the plate and blot on paper towels to remove excess water. Allow the plate to air dry completely.[4]

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[3][4][6]

    • Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

    • Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[4]

    • Measure the absorbance at 550 nm (for ethanol solubilization) or 595 nm (for acetic acid solubilization) using a plate reader.[3][4]

Data Presentation

The effectiveness of this compound in disrupting biofilms can be quantified by measuring the reduction in crystal violet absorbance. The results can be summarized in the following tables.

Table 1: Raw Absorbance Data (OD 550 nm)

Concentration of Agent 210 (µg/mL)Replicate 1Replicate 2Replicate 3Average ODStd. Dev.
0 (Control)1.2541.2891.2711.2710.018
101.0231.0561.0351.0380.017
250.8120.8340.8210.8220.011
500.5430.5610.5520.5520.009
1000.2150.2230.2180.2190.004
2000.1020.1080.1050.1050.003

Table 2: Biofilm Disruption Percentage

Concentration of Agent 210 (µg/mL)Average OD% Biofilm Disruption
0 (Control)1.2710.0%
101.03818.3%
250.82235.3%
500.55256.6%
1000.21982.8%
2000.10591.7%

Calculation for % Biofilm Disruption: ((OD_Control - OD_Treated) / OD_Control) * 100

Visualizations

Experimental Workflow Diagram

G Biofilm Disruption Assay Workflow cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification A 1. Inoculate 96-well plate with bacterial culture B 2. Incubate for 24-48h at 37°C A->B C 3. Wash to remove planktonic cells B->C D 4. Add Antibacterial Agent 210 C->D E 5. Incubate for treatment period D->E F 6. Wash wells E->F G 7. Stain with 0.1% Crystal Violet F->G H 8. Wash to remove excess stain G->H I 9. Solubilize stain H->I J 10. Measure absorbance I->J

Caption: Workflow for the biofilm disruption assay.

Logical Relationship of Biofilm Disruption

G Biofilm Disruption Mechanism A Established Biofilm F Biofilm Disruption A->F B This compound C EPS Matrix Degradation B->C Targets D Bacterial Cell Death B->D E Disruption of Quorum Sensing B->E C->F D->F E->F

Caption: Logical flow of biofilm disruption by an antibacterial agent.

References

Troubleshooting & Optimization

"improving solubility of Antibacterial agent 210 in PBS"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 210. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of this compound in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound not dissolve in PBS?

A1: this compound is a hydrophobic molecule, which means it has poor water solubility.[1][2] PBS is an aqueous buffer, and the low solubility of the agent in it can lead to difficulties in preparing solutions for in vitro assays. Factors such as the crystalline structure of the compound and its non-polar nature contribute to its limited solubility in aqueous environments.[3][4]

Q2: What are the initial steps to improve the solubility of this compound in PBS?

A2: A common starting point is to first dissolve the agent in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution.[5][6] This stock solution can then be serially diluted into your PBS buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid impacting your experimental results.[6]

Q3: Can I use heat or sonication to help dissolve the agent?

A3: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound.[7] However, it is important to proceed with caution as excessive heat can potentially degrade the compound. Similarly, prolonged sonication may also affect the stability of the agent. It is recommended to use these methods in conjunction with a co-solvent for optimal results.

Q4: Are there other methods to enhance the solubility of this compound for my experiments?

A4: Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound.[8][9] These include the use of co-solvents, cyclodextrins, surfactants, and pH adjustment.[1][10][11] Each of these approaches has its own advantages and potential considerations for your specific experimental setup.

Q5: Will the excipients used to improve solubility affect the antibacterial activity of Agent 210?

A5: It is possible that excipients such as co-solvents, surfactants, or cyclodextrins could influence the outcome of your antibacterial assays.[12][13][14] Therefore, it is essential to include appropriate vehicle controls in your experiments to account for any potential effects of the excipients themselves.

Troubleshooting Guide

Problem: Precipitate forms when I dilute my DMSO stock of this compound into PBS.

Possible Cause Suggested Solution
The final concentration of the agent in PBS exceeds its solubility limit.Try a lower final concentration of this compound.
The concentration of DMSO is too high in the final solution, causing the agent to crash out.Ensure the final DMSO concentration is below 1%. You can achieve this by preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution.
The temperature of the PBS is too low.Pre-warm the PBS to 37°C before adding the stock solution.[6]
The mixing of the stock solution and PBS is not rapid enough.Add the stock solution to the PBS while vortexing to ensure quick and thorough mixing.[6]

Solubility Enhancement Strategies

Below are tables summarizing the effectiveness of different methods for improving the solubility of this compound in PBS.

Table 1: Effect of Co-solvents on the Solubility of this compound in PBS
Co-solventCo-solvent Concentration (% v/v)Solubility of Agent 210 (µg/mL)
None0%< 1
DMSO1%25
Ethanol1%20
Propylene Glycol1%15
Table 2: Effect of Cyclodextrins on the Solubility of this compound in PBS
Cyclodextrin (B1172386)Concentration (mM)Solubility of Agent 210 (µg/mL)
None0< 1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1050
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1075
Table 3: Effect of Surfactants on the Solubility of this compound in PBS
SurfactantConcentration (% w/v)Solubility of Agent 210 (µg/mL)
None0< 1
Tween® 800.1%40
Polysorbate 200.1%35
Table 4: Effect of pH on the Solubility of this compound in PBS
pH of PBSSolubility of Agent 210 (µg/mL)
6.45
7.4< 1
8.410

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.

  • Vortex the tube until the powder is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Prepare a 20 mM stock solution of the desired cyclodextrin (e.g., HP-β-CD) in PBS.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add the desired volume of the this compound stock solution.

  • Add the cyclodextrin stock solution to the tube to achieve the desired final concentrations.

  • Vortex the solution thoroughly and incubate at room temperature for 1 hour with gentle agitation.

  • Use the resulting solution for your experiments.

Visual Guides

G cluster_workflow Experimental Workflow for Solubility Enhancement start Start: Weigh Antibacterial Agent 210 Powder dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso precipitate_check Precipitate forms upon dilution in PBS? dissolve_dmso->precipitate_check troubleshoot Troubleshoot: - Lower final concentration - Check DMSO % - Pre-warm PBS - Vortex during dilution precipitate_check->troubleshoot Yes no_precipitate No precipitate precipitate_check->no_precipitate No solubility_enhancement Consider Solubility Enhancement Methods: - Co-solvents - Cyclodextrins - Surfactants - pH adjustment troubleshoot->solubility_enhancement proceed Proceed with experiment no_precipitate->proceed solubility_enhancement->dissolve_dmso

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_pathway Logical Relationship of Solubility Enhancement cluster_methods Enhancement Methods agent This compound (Hydrophobic) cosolvent Co-solvents (e.g., DMSO) agent->cosolvent Increases polarity of solvent mixture cyclodextrin Cyclodextrins (e.g., HP-β-CD) agent->cyclodextrin Encapsulates in hydrophobic cavity surfactant Surfactants (e.g., Tween® 80) agent->surfactant Forms micelles around the agent solution Homogeneous Solution in PBS cosolvent->solution cyclodextrin->solution surfactant->solution

Caption: Mechanisms of solubility enhancement for this compound.

References

"Antibacterial agent 210 degradation in cell culture media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 210. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions related to the use of this compound in cell culture experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Question Possible Cause Suggested Solution
Why am I observing lower than expected activity of this compound in my cell-based assay? Degradation in Media: The compound may be unstable in your specific cell culture medium at 37°C, leading to a decrease in the effective concentration over time.- Perform a stability study of this compound in your cell culture medium (see Experimental Protocols section). - Consider replenishing the compound at regular intervals during long-term experiments. - Test the stability in different media (e.g., DMEM vs. RPMI-1640) to see if the matrix has an effect.
Binding to Serum Proteins: If you are using serum in your media, the compound may bind to proteins like albumin, reducing its free and active concentration.- Conduct your experiment with a lower percentage of serum, if your cells can tolerate it. - Determine the extent of protein binding through equilibrium dialysis or ultrafiltration.
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, lowering the effective concentration in the media.- Use low-adsorption plasticware. - Prepare working solutions fresh and add them directly to the cell cultures.
I am seeing high variability in my results between experiments. Inconsistent Compound Handling: Variability in the preparation and storage of stock and working solutions can lead to inconsistent results.- Prepare a large batch of a high-concentration stock solution in a suitable solvent (e.g., DMSO), aliquot it into single-use vials, and store it at -80°C. - Thaw a fresh aliquot for each experiment and dilute it to the final working concentration immediately before use.
Cell Density and Health: The efficacy of a quorum sensing inhibitor can be dependent on the density and metabolic state of the bacteria.- Ensure consistent cell seeding density and monitor cell viability and growth throughout the experiment.
My positive control (another QSI) is working, but this compound is not showing any effect. Incorrect Target Pathway: The targeted quorum sensing pathway (PqsR) may not be the primary driver of the phenotype you are measuring in your specific bacterial strain or experimental conditions.- Confirm the expression and activity of the PqsR signaling pathway in your Pseudomonas aeruginosa strain.[1][2][3][4][5] - Use reporter strains to verify that this compound is inhibiting PqsR activity.
Compound Solubility Issues: The compound may be precipitating out of solution in the cell culture medium.- Visually inspect the media for any signs of precipitation after adding the compound. - Determine the solubility of this compound in your cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Due to its amide derivative nature, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is generally recommended for preparing high-concentration stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage, 4°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What is the expected half-life of this compound in cell culture media?

A3: The stability of a compound in cell culture media can be influenced by several factors, including the media composition, pH, temperature, and the presence of serum. As an amide-containing compound, this compound may be susceptible to hydrolysis.[6][7] It is crucial to experimentally determine the half-life in your specific media and conditions. The table below provides hypothetical stability data for illustrative purposes.

Q4: Can I use this compound in media containing serum?

A4: Yes, but be aware that serum proteins can bind to small molecules, potentially reducing the effective concentration of this compound. It is advisable to perform initial experiments with and without serum to assess any impact on the compound's activity.

Q5: At what point in my experimental workflow should I add this compound?

A5: Add the compound at the start of the treatment period. For experiments that run for several days, consider the stability of the compound and whether the media and compound need to be replenished.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
Time (hours)Percent Remaining in DMEM (± 10% FBS)Percent Remaining in RPMI-1640 (± 10% FBS)
0 100%100%
2 95% (92%)98% (96%)
8 82% (75%)88% (85%)
24 65% (58%)75% (70%)
48 40% (32%)55% (48%)
72 25% (18%)40% (35%)

Note: This data is for illustrative purposes only and should be experimentally determined.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

This protocol outlines a general method to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare working solutions by diluting the stock solution into pre-warmed cell culture medium (with and without serum) to the final desired concentration (e.g., 10 µM).

  • Aliquot the working solutions into sterile tubes or wells of a plate.

  • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour sample should be collected immediately after preparation.

  • Store samples at -80°C until analysis to halt any further degradation.

  • Analyze samples by HPLC or LC-MS to quantify the concentration of this compound remaining at each time point. The peak area of the compound at each time point is compared to the peak area at time 0.

Mandatory Visualization

PqsR Signaling Pathway and the Hypothesized Inhibition by this compound

PqsR_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa cluster_inhibition Inhibition Mechanism PqsA PqsA-D, PqsH PQS PQS (Signal) PqsA->PQS Biosynthesis PqsR_inactive PqsR (inactive) PQS->PqsR_inactive Binds to PqsR_active PqsR (active) PqsR_inactive->PqsR_active Activation pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds to & Activates Virulence_Genes Virulence Genes (e.g., lasB, rhlA) PqsR_active->Virulence_Genes Regulates pqsA_promoter->PqsA Expression Virulence_Factors Virulence Factors (Elastase, Pyocyanin) Virulence_Genes->Virulence_Factors Expression Agent_210 This compound Agent_210->PqsR_inactive Competitively Binds Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) B Prepare Working Solution (10 µM in Media) A->B C Aliquot into Plate/Tubes B->C D Incubate at 37°C, 5% CO₂ C->D E Collect Samples at Time Points (0-72h) D->E F Store Samples at -80°C E->F G Thaw and Process Samples F->G H Analyze by HPLC/LC-MS G->H I Quantify Remaining Compound H->I

References

"troubleshooting precipitation of Antibacterial agent 210 in assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Antibacterial Agent 210 in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay medium. What is the cause and how can I prevent this?

This is a common issue known as "solvent shifting." this compound is highly soluble in organic solvents like DMSO but has poor aqueous solubility. When the concentrated DMSO stock is introduced into the aqueous medium, the DMSO is diluted, and the local concentration of the agent exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[1]

To prevent this, consider the following strategies:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v), ideally below 0.5%, as higher concentrations can have independent biological effects.[1]

  • Slow, stepwise dilution: Instead of adding the stock solution directly, perform serial dilutions in the assay medium. Pre-warm the medium to 37°C before adding the compound.[2]

  • Increase mixing efficiency: Add the stock solution to the vortex of the assay medium to ensure rapid dispersal and prevent the formation of localized high concentrations.

  • Lower the stock solution concentration: Using a less concentrated stock solution in DMSO can sometimes mitigate precipitation upon dilution.

Q2: I observe precipitation of this compound in my cell culture media over time during incubation. What could be the reason?

Precipitation that occurs over time in an incubator can be due to several factors:

  • Temperature Shift: Changes in temperature from room temperature to 37°C can decrease the solubility of some compounds.[2]

  • pH Shift: The CO2 environment in an incubator can lower the pH of the culture medium, which can affect the solubility of pH-sensitive compounds like this compound.[2]

  • Interaction with Media Components: The agent may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2][3]

  • Evaporation: Water loss from the culture plates can increase the concentration of all components, potentially exceeding the solubility of the agent.

To address this, ensure your media is properly buffered for the CO2 concentration, pre-warm the media, and maintain proper humidity in the incubator.

Q3: Could the pH of my buffer be the reason for the precipitation of this compound?

Yes, pH can significantly impact the solubility of ionizable compounds.[1] this compound is a weakly acidic compound, meaning its solubility is pH-dependent. In acidic conditions (lower pH), it will be in its less soluble, non-ionized form. As the pH increases (more alkaline conditions), it will deprotonate to form a more soluble salt.[4][5]

Q4: Are there alternative solvents or formulations I can use to improve the solubility of this compound?

If DMSO is problematic, you can explore other options:

  • Co-solvents: Mixtures of solvents can improve solubility. For example, a combination of PEG-400 and ethanol (B145695) has been used for other poorly soluble compounds.[1][6]

  • pH Adjustment: For weakly acidic compounds like this compound, increasing the pH of the stock solution or the final assay medium can enhance solubility.[1][4]

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7][8] However, it's important to use them at concentrations that do not interfere with the assay.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4][6]

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Inspection and Characterization of Precipitate
  • Timing of Precipitation: Does it occur immediately upon dilution, or over time?

  • Appearance of Precipitate: Is it crystalline, amorphous, or a fine powder?

  • Microscopic Examination: Use a microscope to check for micro-precipitates that may not be visible to the naked eye.[2]

Step 2: Review Preparation Protocol
  • Solvent: Are you using the recommended solvent (DMSO for stock solutions)?

  • Concentration: Is your stock solution or final assay concentration too high?

  • Dilution Method: Are you adding the stock solution directly to the aqueous medium?

  • Temperature: Are you pre-warming your aqueous solutions?[2]

Step 3: Systematic Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting precipitation issues.

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 Protocol Adjustments start Precipitation Observed check_protocol Review Protocol (Solvent, Conc., Temp.) start->check_protocol solubility_test Perform Kinetic Solubility Assay check_protocol->solubility_test adjust_protocol Adjust Protocol solubility_test->adjust_protocol lower_conc Lower Stock/Final Concentration adjust_protocol->lower_conc High Conc. change_dilution Modify Dilution (e.g., serial dilution) adjust_protocol->change_dilution Solvent Shock adjust_ph Adjust pH of Medium adjust_protocol->adjust_ph pH Sensitive use_cosolvent Use Co-solvent/ Formulation Aid adjust_protocol->use_cosolvent Poor Solubility re_evaluate Re-evaluate for Precipitation lower_conc->re_evaluate change_dilution->re_evaluate adjust_ph->re_evaluate use_cosolvent->re_evaluate success Issue Resolved re_evaluate->success No Precipitate fail Issue Persists (Contact Support) re_evaluate->fail Precipitate

Caption: Troubleshooting workflow for inconsistent MIC results.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO> 100Recommended for primary stock solutions.
Ethanol25Can be used as a co-solvent.[1]
PEG-40050Useful for formulations.[1]
Water (pH 7.4)< 0.01Poor aqueous solubility.
PBS (pH 7.4)< 0.01Poor aqueous solubility.

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHSolubility (µg/mL)
5.00.5
6.01.2
7.03.5
7.45.0
8.015.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution for use in subsequent dilutions for various assays.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of Agent 210 = 450.5 g/mol )

  • Weigh the calculated amount of the agent in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. The solution should be clear.[9]

  • If necessary, gently warm the solution at 37°C to aid dissolution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Assay Medium

Objective: To determine the highest concentration of this compound that remains in solution in the final assay medium over the course of the experiment.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay medium (e.g., cell culture medium, buffer)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or light scattering

  • Incubator set to the experimental temperature (e.g., 37°C)

Procedure:

  • Pre-warm the assay medium to the desired temperature (e.g., 37°C).[2]

  • Prepare serial dilutions of the 10 mM stock solution in the pre-warmed medium in a 96-well plate. For example, a 2-fold dilution series starting from 100 µM.

  • Include a blank control (medium with the same concentration of DMSO as the highest concentration of the agent).

  • Immediately after preparation, read the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to get a baseline reading for precipitation.

  • Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2).[2]

  • Take readings at various time points (e.g., 1, 4, and 24 hours). An increase in absorbance or light scattering indicates precipitation.

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals).[2]

  • The highest concentration that does not show an increase in absorbance or visible precipitate over the experimental duration is considered the kinetic solubility limit.

Signaling Pathways and Logical Relationships

The precipitation of a compound from a solution is a physical process governed by its chemical properties and the environment. The following diagram illustrates the key factors influencing the solubility of this compound.

G cluster_0 Factors Influencing Solubility of this compound cluster_1 Environmental Factors compound This compound (Weakly Acidic, Hydrophobic) solubility Solubility compound->solubility solvent Solvent (e.g., DMSO vs. Water) solvent->solubility ph pH of Medium ph->solubility temp Temperature temp->solubility conc Concentration conc->solubility media_comp Media Components (Salts, Proteins) media_comp->solubility precipitation Precipitation solubility->precipitation Exceeded

Caption: Key factors affecting the solubility of Agent 210.

References

Technical Support Center: Optimizing Antibacterial Agent 210 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 210. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of this novel antibacterial agent. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo efficacy studies with this compound?

A1: The starting dose for in vivo studies should be rationally determined by integrating in vitro potency, preliminary pharmacokinetic (PK), and toxicology data. A common approach involves:

  • Determine the Minimum Inhibitory Concentration (MIC): Establish the MIC of Agent 210 against the target pathogen in vitro.

  • No Observed Adverse Effect Level (NOAEL): Use data from preclinical toxicology studies to identify the NOAEL in the most relevant animal species.[1]

  • Calculate Human Equivalent Dose (HED): Convert the animal NOAEL to a HED using body surface area scaling factors.[2]

  • Apply a Safety Factor: To determine the Maximum Recommended Starting Dose (MRSD), a safety factor (typically 10) is applied to the HED.[1][3] Your initial in vivo efficacy doses should be set below the determined NOAEL to minimize the risk of toxicity. A dose-ranging study is highly recommended to identify a dose that is both safe and effective.[4]

Q2: How do I prepare this compound for in vivo administration?

A2: The formulation of Agent 210 depends on its physicochemical properties, such as solubility and stability. For initial studies, dissolving the agent in a sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS) is a standard practice.[4] If Agent 210 has poor aqueous solubility, using a solubilizing agent such as DMSO or cyclodextrins may be necessary. It is critical to conduct a pilot study with the vehicle alone to ensure it does not cause any adverse effects, which could confound the results of your efficacy study.[4][5]

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices that predict the efficacy of this compound?

A3: The efficacy of an antibacterial agent is typically predicted by one of three key PK/PD indices.[6][7] The specific index for Agent 210 would need to be determined experimentally, but the primary categories are:

  • Time-Dependent Activity (%T > MIC): The efficacy is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the MIC.[8][9] For many bacteriostatic agents, a %T > MIC of 40-50% is a common target.[10]

  • Concentration-Dependent Activity (Cmax/MIC): Efficacy is driven by the ratio of the maximum plasma concentration (Cmax) to the MIC. A Cmax/MIC ratio of >10 is often associated with efficacy for agents like aminoglycosides and fluoroquinolones.[8][10]

  • Exposure-Dependent Activity (AUC/MIC): The total drug exposure over a 24-hour period, represented by the area under the concentration-time curve (AUC), relative to the MIC is the key driver of efficacy.[6][8]

Q4: Which animal models are most appropriate for evaluating the in vivo efficacy of this compound?

A4: The choice of animal model is dictated by the target pathogen and the clinical indication.[10] Standard, well-validated models are recommended for initial efficacy testing:

  • Murine Thigh Infection Model: A robust model for assessing efficacy against localized bacterial infections and for establishing PK/PD relationships.[4][10]

  • Murine Sepsis Model: Used to evaluate the agent's ability to control systemic, life-threatening infections.[10][11]

  • Murine Pneumonia Model: The model of choice for assessing efficacy against respiratory pathogens.[10][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the in vivo evaluation of this compound.

Issue 1: Low in vivo efficacy despite potent in vitro activity.

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) Measure plasma and tissue concentrations of Agent 210 to confirm adequate exposure at the site of infection. Poor absorption, rapid metabolism, or rapid excretion can lead to sub-therapeutic concentrations.[13][14]
Inadequate Drug Formulation Verify the solubility and stability of the dosing solution. If solubility is an issue, consider alternative vehicles or formulation strategies.[4]
High Bacterial Inoculum An excessively high bacterial load at the infection site can sometimes overwhelm the antibacterial effect. Ensure the inoculum size is standardized and consistent with established models.[10]
Biofilm Formation If the infection model allows for biofilm formation, the agent may be less effective as bacteria within a biofilm are phenotypically more tolerant to antibiotics.[14]
Emergence of Resistance Isolate bacteria from treated animals and determine the MIC of Agent 210 to assess for the development of resistance during the experiment.[4]

Issue 2: Unexpected toxicity or mortality observed in animal models.

Possible Cause Troubleshooting Steps
Vehicle Toxicity Always include a control group that receives only the vehicle to assess its contribution to the observed toxicity.[5]
High Dose or Rapid Administration Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Consider reducing the dose, decreasing the dosing frequency, or slowing the rate of administration (e.g., slow IV infusion vs. bolus).[4][5]
Metabolite-Induced Toxicity In vivo metabolism may convert Agent 210 into a toxic metabolite. This discrepancy between in vitro and in vivo toxicity is a known phenomenon.[5] Further toxicology and metabolism studies may be required.
Animal Model Sensitivity The strain, age, or underlying health status of the animals can influence their susceptibility to a compound's toxic effects.[5] Ensure you are using a standardized and well-characterized animal model.[15]

Data Presentation

Table 1: Example Dose-Ranging Efficacy of Agent 210 in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (7 days post-infection)Mean Bacterial Load in Spleen (log10 CFU/g ± SD)
Vehicle Control-Intraperitoneal (IP)0%8.7 ± 0.5
Agent 21010Intravenous (IV)40%5.1 ± 0.7
Agent 21025Intravenous (IV)80%3.2 ± 0.4
Agent 21050Intravenous (IV)90%< 2.0 (Limit of Detection)
Comparator Drug20Intravenous (IV)70%3.8 ± 0.6

Table 2: Example Pharmacokinetic Parameters of Agent 210 in Mice

Dose (mg/kg, IV)Cmax (µg/mL)T½ (hours)AUC₀₋₂₄ (µg·h/mL)
105.22.125
2513.52.368
5028.12.5145

Experimental Protocols

Protocol 1: Murine Thigh Infection Model

This model is a standard for evaluating the local efficacy of antibacterial agents.

  • Animal Preparation: Use 6-8 week old, female BALB/c mice. To induce neutropenia, which is common for this model, administer cyclophosphamide (B585) intraperitoneally (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[4]

  • Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of the target pathogen (e.g., Staphylococcus aureus at 1 x 10⁶ CFU/mL) directly into the right thigh muscle.[4]

  • Treatment: Initiate treatment with this compound or vehicle control 2 hours post-infection. Administer the agent via the desired route (e.g., intravenous, subcutaneous, or oral).

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).[10] A significant effect is generally considered a ≥2-log10 reduction in CFU compared to the vehicle control.[10]

Protocol 2: Single-Dose Acute Toxicity Study

This protocol helps determine the maximum tolerated dose (MTD).

  • Animal Groups: Use healthy, 8-week-old BALB/c mice. Divide mice into groups (n=5 per sex per group) to receive a single dose of Agent 210 at escalating concentrations (e.g., 50, 100, 200, 500, 1000 mg/kg) and a vehicle control group.[4]

  • Administration: Administer the agent via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur, mortality) for a period of 14 days.[4]

  • Analysis: At the end of the observation period, perform a gross necropsy. For a more detailed analysis, collect blood for hematology and serum biochemistry, and collect major organs for histopathological examination.

Visualizations

InVivo_Efficacy_Workflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis in_vitro In Vitro Potency (MIC Testing) dose_selection Starting Dose Selection (MRSD) in_vitro->dose_selection tox Preliminary Toxicology (NOAEL Determination) tox->dose_selection formulation Formulation Development animal_model Animal Model (e.g., Thigh Infection) formulation->animal_model dose_selection->animal_model treatment Treatment & Observation animal_model->treatment endpoint Endpoint Analysis (CFU Count, Survival) treatment->endpoint pk_pd PK/PD Modeling endpoint->pk_pd dose_opt Dose Optimization pk_pd->dose_opt

References

"reducing off-target cytotoxicity of Antibacterial agent 210"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 210. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target cytotoxicity associated with this compound during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, broad-spectrum antibiotic that functions as a selective inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and transcription, and their inhibition leads to rapid bacterial cell death.[1][2][3] Agent 210 stabilizes the enzyme-DNA complex after DNA cleavage, preventing the re-ligation of the DNA strands and leading to lethal double-strand breaks.[2][3][4]

Q2: What is the known primary off-target for Agent 210 in mammalian cells?

A2: While highly selective for its bacterial targets, at higher concentrations, Agent 210 has been observed to interact with certain human kinases, particularly those with structural homology in the ATP-binding pocket. The primary off-target is believed to be a member of the Cyclin-Dependent Kinase (CDK) family, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing mammalian cells. This off-target activity is the primary driver of the observed cytotoxicity.

Q3: Why am I observing high cytotoxicity in my mammalian cell line experiments?

A3: High cytotoxicity is likely due to off-target effects on host cell kinases, which can occur at concentrations above the optimal antibacterial range.[5] It is critical to differentiate between the desired antibacterial effect and unintended host cell toxicity.[6] A significant decrease in cell viability, accompanied by morphological changes like cell rounding or detachment, points towards off-target cytotoxicity.[6]

Q4: What are the recommended strategies to reduce the off-target cytotoxicity of Agent 210?

A4: Several strategies can be employed:

  • Concentration Optimization: Use the lowest effective concentration of Agent 210 that maintains antibacterial efficacy while minimizing host cell impact. A thorough dose-response curve in both bacterial and mammalian cells is essential.[5]

  • Time-Course Experiments: Limit the exposure time of mammalian cells to Agent 210. Shorter incubation periods may be sufficient to eliminate bacteria without causing significant host cell death.

  • Use of Rescue Agents: In mechanistic studies, co-administration with a specific inhibitor of the off-target kinase (e.g., a selective CDK inhibitor) can help confirm the off-target pathway and rescue the host cells.

  • Advanced Delivery Systems: For advanced applications, nanoparticle-based delivery systems can enhance targeting to bacterial cells and reduce exposure to mammalian cells, thereby minimizing off-target toxicity.[7][8]

Q5: How can I differentiate between antibacterial efficacy and host cell cytotoxicity in a co-culture model?

A5: Differentiating these effects is key for accurate data interpretation.[6] Several methods can be used:

  • Selective Lysis and Plating: After co-incubation, use a gentle lysis buffer (e.g., saponin-based) that selectively lyses mammalian cells but not bacteria. The remaining bacteria can then be plated for colony-forming unit (CFU) counting.

  • Fluorescence-Based Imaging: Utilize fluorescent stains that differentiate between mammalian and bacterial cells (e.g., pre-staining bacteria with a fluorescent dye) and employ viability stains like Propidium Iodide (PI) to assess cell death in each population via microscopy or flow cytometry.[9][10]

  • Luciferase-Expressing Bacteria: Use a bacterial strain engineered to express luciferase. Bacterial viability can be quantified by measuring luminescence, providing a direct readout of antibacterial activity independent of host cell health.

Data Presentation

Table 1: Comparative Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) to illustrate the therapeutic window of Agent 210.

Organism/Cell LineAssay TypeParameterConcentration (µg/mL)Selectivity Index (SI)*
S. aureus (ATCC 29213)Broth MicrodilutionMIC0.5>200
E. coli (ATCC 25922)Broth MicrodilutionMIC2.0>50
HEK293 (Human Kidney)MTT AssayCC50>128-
A549 (Human Lung)Resazurin AssayCC5095.4-

*Selectivity Index (SI) = CC50 (Mammalian) / MIC (Bacterial). A higher SI indicates greater selectivity for the bacterial target.

Troubleshooting Guide

Problem 1: High background cytotoxicity observed in mammalian cell controls (without bacteria).

  • Possible Cause: The concentration of Agent 210 used is too high, leading to significant off-target kinase inhibition.[5]

  • Solution: Perform a dose-response cytotoxicity assay on your specific mammalian cell line to determine the CC50.[6] Ensure the working concentration in your experiments is well below this value (ideally 5-10 fold lower).

  • Possible Cause: Solvent toxicity. The final concentration of the solvent (e.g., DMSO) may be too high for your cells.[11]

  • Solution: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control to confirm.[11]

  • Possible Cause: Assay artifact. Some viability assays, like MTT, can be affected by compounds that alter cellular metabolic activity.[11]

  • Solution: Confirm cytotoxicity results using a mechanistically different assay, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a dye-exclusion assay (e.g., Trypan Blue).[12]

Problem 2: Unexpected changes in host cell signaling pathways (e.g., apoptosis, inflammation) even at sub-toxic concentrations.

  • Possible Cause: Agent 210 is modulating host cell pathways via its off-target activity, even at concentrations that do not induce widespread cell death.[5]

  • Solution: To isolate the effect of the agent on host cells from the effect of the bacterial infection, use a heat-killed bacteria control.[5] Any changes in host cell response in the presence of Agent 210 and heat-killed bacteria can be attributed to the direct action of the compound on the host cells.

  • Possible Cause: The observed signaling changes are a direct result of the off-target kinase inhibition.

  • Solution: Use Western blotting to probe key proteins in the suspected off-target pathway (e.g., phosphorylated vs. total CDK substrates). This can confirm target engagement at the molecular level.

Visualizations

Signaling Pathways and Experimental Workflows

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12];

Workflow

Key Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[13]

Materials:

  • Mammalian cell line of interest (e.g., HEK293, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)[14]

  • 96-well clear, flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of Agent 210 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound.[14] Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.[14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1] Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: Differentiating Bacteria and Host Cells with Fluorescence Staining

This protocol uses fluorescent dyes to distinguish between and assess the viability of mammalian and bacterial cells in a co-culture system using flow cytometry or fluorescence microscopy.

Materials:

  • Co-culture of mammalian cells and bacteria

  • Pre-stain for bacteria (e.g., carboxyfluorescein succinimidyl ester, CFSE)

  • Propidium Iodide (PI) solution (for dead cells)

  • Hoechst 33342 solution (for all cell nuclei)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Bacterial Staining (Optional but Recommended): Before infection, label the bacteria with a fluorescent stain like CFSE according to the manufacturer's protocol. This allows for clear separation of the bacterial population from the host cells.

  • Co-culture and Treatment: Perform the co-culture experiment, treating with this compound as required.

  • Cell Harvest: Harvest all cells from the well, including floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase.

  • Viability Staining: Resuspend the mixed cell population in 1X binding buffer or PBS. Add Hoechst 33342 (to stain all nuclei) and PI (to stain dead cells with compromised membranes).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]

  • Analysis:

    • Flow Cytometry: Analyze the cells immediately. Gate on the host cell population (CFSE-negative) and the bacterial population (CFSE-positive). Within each gate, quantify the percentage of dead cells by measuring PI fluorescence.

    • Microscopy: Plate the stained cells onto a slide and visualize. Count the different populations based on their fluorescence (e.g., blue nuclei for all host cells, green for bacteria, red for dead cells of either type).

References

"how to prevent Antibacterial agent 210 binding to lab plastics"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Agent 210 Binding Issues

This guide provides troubleshooting advice and protocols to mitigate the non-specific binding of small molecules, referred to here as Antibacterial Agent 210, to laboratory plastics. Since "this compound" is a placeholder term for this guide, the principles discussed are broadly applicable to small molecules, particularly those with hydrophobic properties.

Frequently Asked Questions (FAQs)

Q1: Why is my compound (Agent 210) binding to my lab plastics?

Non-specific binding to plastic surfaces is a common issue driven primarily by hydrophobic and ionic interactions.[1][2] Standard laboratory plastics like polystyrene and polypropylene (B1209903) have hydrophobic surfaces that attract non-polar molecules, leading to their adsorption and a reduction in the effective concentration of your agent in solution.[3][4] This can result in significant sample loss, with recovery rates sometimes as low as 10%.[3]

Q2: How can I determine the extent of Agent 210 binding to my plasticware?

You can perform a simple recovery experiment. Prepare a known concentration of Agent 210 in your experimental buffer, incubate it in the plastic vessel (e.g., microplate well, centrifuge tube) for a duration matching your experiment, and then measure the concentration of the agent in the supernatant. A significant decrease from the initial concentration indicates binding.

Q3: What are the primary strategies to prevent this binding?

There are three main approaches to mitigate non-specific binding:

  • Material Selection: Choose plastics with inherently low binding properties.

  • Surface Treatment/Coating: Modify the plastic surface to make it less attractive to your compound.

  • Solution Additives: Include blocking agents in your experimental buffer to compete for binding sites.

Troubleshooting Guide

This section provides a step-by-step approach to diagnosing and solving your binding problem.

Step 1: Choose the Right Plastic

The type of plastic used can dramatically affect the degree of compound binding.

  • Polypropylene (PP): Generally preferred over polystyrene for its chemical resistance, but it is still hydrophobic and can bind proteins and small molecules.[3]

  • Polystyrene (PS): Commonly used for assay plates, but its hydrophobicity makes it prone to non-specific binding.[5]

  • Low-Binding Plastics: Several manufacturers offer plastics with surfaces that are specially treated to be hydrophilic and non-ionic, which minimizes molecular interactions.[1][6][7] These are often the first and best choice for sensitive applications.[8][9]

Table 1: Comparison of Agent Recovery from Different Plastic Surfaces (Hypothetical Data)

Plastic TypeSurface PropertyExpected Recovery of Agent 210Recommendation
Standard PolystyreneHydrophobic40 - 60%Not recommended for sensitive assays
Standard PolypropyleneHydrophobic60 - 75%Better than polystyrene, but still problematic
Polyethylene Glycol (PEG) CoatedHydrophilic> 95%Excellent choice, prevents protein and small molecule binding
Bovine Serum Albumin (BSA) CoatedBlocked Hydrophobic Sites> 90%Effective and common lab-prepared solution
Siliconized PolypropyleneHydrophobic (Inert)> 90%Excellent for preventing adhesion of many compounds[10][11][12]
Commercial Low-Binding TubesHydrophilic (e.g., PEO-like)> 98%Ideal for high-value samples and maximum recovery[1]
Step 2: Pre-Treat Your Plasticware

If specialized low-binding plastics are not an option, pre-treating standard plastics can significantly reduce binding.

  • Protein Coating (BSA): Incubating plasticware with a solution of a non-reactive protein like Bovine Serum Albumin (BSA) can block the hydrophobic sites on the plastic.[13][14] This is a widely used and effective method.[15][16]

  • Detergent Rinsing: Non-ionic detergents such as Tween 20 or Triton X-100 can be used to pre-rinse plates or be included in buffers to disrupt hydrophobic interactions.[13][14] Be aware that detergents are temporary blockers and must often be present in all subsequent buffers to remain effective.[17]

  • Siliconization: Coating plastic or glassware with a siliconizing agent creates a hydrophobic but chemically inert surface, which can prevent the adhesion of many molecules.[10][18]

Step 3: Modify Your Assay Buffer

Adding competitive agents to your solution can prevent your compound of interest from binding to the plastic.

  • Add BSA: Including 0.1% to 1% BSA in your assay buffer can act as a "sacrificial" protein, binding to the plastic and leaving less surface area available for Agent 210.[16][19]

  • Add Detergents: Low concentrations (0.01% - 0.1%) of a non-ionic detergent like Tween 20 can be added to your working solutions to reduce hydrophobic interactions.[13][19]

Visual Guides & Workflows

Troubleshooting Logic

The following diagram outlines a decision-making process for addressing non-specific binding issues.

Troubleshooting_Binding cluster_pretreat Pre-Treatment Options cluster_additives Buffer Additive Options start Start: Experiencing low recovery of Agent 210 check_plastic Are you using low-binding plasticware? start->check_plastic use_low_bind Switch to commercial low-binding tubes/plates. check_plastic->use_low_bind No pre_treat Can you pre-treat your plasticware? check_plastic->pre_treat Yes re_evaluate Re-evaluate Agent 210 recovery. Problem solved? use_low_bind->re_evaluate add_additive Can you add blocking agents to your buffer? pre_treat->add_additive No bsa_coat Coat with BSA (See Protocol 2) pre_treat->bsa_coat Yes add_bsa Add 0.1-1% BSA to buffer add_additive->add_bsa Yes add_additive->re_evaluate No detergent_coat Rinse with non-ionic detergent (e.g., Tween 20) bsa_coat->re_evaluate detergent_coat->re_evaluate add_detergent Add 0.05% Tween 20 to buffer add_bsa->re_evaluate add_detergent->re_evaluate end_ok End: Process Optimized re_evaluate->end_ok Yes end_contact Contact Technical Support for advanced strategies (e.g., plasma treatment) re_evaluate->end_contact No

Caption: Troubleshooting flowchart for non-specific binding.

Experimental Workflow: Quantifying Binding

This diagram shows the workflow for determining the percentage of your compound binding to the plastic.

Binding_Assay_Workflow prep_solution 1. Prepare known concentration of Agent 210 (C_initial) incubate 2. Add solution to plastic tube/well prep_solution->incubate time 3. Incubate under experimental conditions (time, temp) incubate->time transfer 4. Transfer supernatant to a fresh, non-binding tube time->transfer measure 5. Measure concentration of Agent 210 (C_final) transfer->measure calculate 6. Calculate % Bound: 100 * (C_initial - C_final) / C_initial measure->calculate

Caption: Workflow for a binding quantification experiment.

Experimental Protocols

Protocol 1: Quantification of Agent 210 Binding to Plastic

Objective: To determine the percentage of Agent 210 lost due to binding to a specific type of plasticware.

Materials:

  • Agent 210 stock solution

  • Experimental buffer

  • Plastic tubes/plates to be tested

  • Low-binding tubes (for control and final measurement)

  • Analytical instrument for measuring Agent 210 concentration (e.g., spectrophotometer, LC-MS)

Methodology:

  • Prepare a working solution of Agent 210 at your experimental concentration in the appropriate buffer. This is your Initial Sample .

  • Measure the concentration of the Initial Sample using your analytical method. This value is C_initial .

  • Aliquot the working solution into the plastic tubes/plates you wish to test.

  • Incubate the samples for the same duration and at the same temperature as your actual experiment.

  • After incubation, carefully transfer the supernatant (the solution) to a fresh, pre-validated low-binding tube. This is your Final Sample .

  • Measure the concentration of the Final Sample . This value is C_final .

  • Calculate the percentage of agent bound to the plastic using the formula: % Bound = ( (C_initial - C_final) / C_initial ) * 100

Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)

Objective: To block non-specific binding sites on plastic surfaces using BSA.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Plasticware to be coated (e.g., 96-well plates, tubes)

Methodology:

  • Prepare a 1% (w/v) BSA solution in sterile PBS (e.g., 1 gram of BSA in 100 mL of PBS).

  • Add the BSA solution to the plasticware, ensuring the entire surface of interest is covered.

    • For 96-well plates: Add 200-300 µL per well.

    • For tubes: Fill to at least 50% of the total volume.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[20]

  • Aspirate the BSA solution from the wells or tubes.

  • Wash the surfaces 2-3 times with sterile PBS or deionized water to remove any unbound BSA.

  • The plasticware is now "blocked" and ready for immediate use. Do not let the surfaces dry out before adding your sample.[21]

References

"addressing inconsistent MIC results with Antibacterial agent 210"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 210. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q1: My MIC values for Agent 210 are inconsistent across replicates and different experimental days. What are the primary causes?

Inconsistent MIC values are a common issue in antimicrobial susceptibility testing and can stem from several factors. Minor variations in protocol can lead to significant differences in outcomes.[1][2] The key areas to investigate are:

  • Inoculum Preparation: The density of the bacterial culture is a critical factor.[3][4] An increase in inoculum size can lead to elevated MIC values.[3][5] It is crucial to standardize the inoculum to a 0.5 McFarland standard and then dilute it to the final recommended concentration (e.g., 5 x 10^5 CFU/mL).[1][6]

  • Agent 210 Stock Solution: The stability and concentration of your stock solution are paramount. Ensure it is prepared correctly, using the appropriate solvent, and stored at the recommended temperature to prevent degradation.[7][8][9] Repeated freeze-thaw cycles should be avoided.

  • Incubation Time and Temperature: Variations in incubation time can affect MIC results; for example, extending incubation from 24 to 48 hours can increase MICs for some antibiotics.[3] Ensure a consistent, calibrated incubation temperature (typically 35°C) and a fixed reading time.

  • Media and Consumables: The type of broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and even the brand of microtiter plates can influence results. Ensure you are using the recommended media and high-quality consumables.

To systematically troubleshoot this, use the following workflow:

Start Inconsistent MIC Results for Agent 210 Inoculum Check Inoculum Preparation Start->Inoculum Agent Check Agent 210 Stock Solution Start->Agent Protocol Review Assay Protocol Start->Protocol Contamination Verify Culture Purity Start->Contamination Inoculum_Sol Standardize to 0.5 McFarland Perform Viable Cell Counts Inoculum->Inoculum_Sol Solution Agent_Sol Prepare Fresh Stock Verify Solvent & Storage Avoid Freeze-Thaw Agent->Agent_Sol Solution Protocol_Sol Confirm Incubation Time/Temp Check Media & Plate Type Follow CLSI Guidelines Protocol->Protocol_Sol Solution Contamination_Sol Streak Isolate on Agar (B569324) Check for Mixed Colonies Contamination->Contamination_Sol Solution Result Consistent MIC Achieved Inoculum_Sol->Result Agent_Sol->Result Protocol_Sol->Result Contamination_Sol->Result

Caption: Troubleshooting workflow for inconsistent MIC results. (Max Width: 760px)

Q2: I'm observing "skipped wells" or "trailing endpoints" with Agent 210. How should I interpret these results?

These are known phenomena in susceptibility testing that can complicate MIC determination.

  • Skipped Wells: This occurs when there is no visible bacterial growth in a well, but there is growth in wells with higher concentrations of the antimicrobial agent.[10][11] According to CLSI guidelines, a single skipped well can generally be ignored when reading the MIC.[11] However, the presence of multiple skipped wells may indicate a problem with the assay, such as contamination, improper dilution of Agent 210, or heteroresistance, and the test should be considered uninterpretable and repeated.[11]

  • Trailing Endpoints: This is characterized by reduced but still visible growth over a range of concentrations, making it difficult to determine a clear endpoint.[12][13] This can be an issue with fungistatic agents but is also seen with some bacteriostatic compounds.[13] Trailing is often incubation time-dependent, where MICs are low at 24 hours but much higher at 48 hours.[12][14] It is recommended to read the MIC at the time point that shows at least 80% growth inhibition compared to the positive control and to do so consistently. For some agents, reading the endpoint at 24 hours may be more appropriate.[12][13]

Q3: Could the properties of Agent 210 itself be causing variability?

Yes, the physicochemical properties of an antibacterial agent can significantly impact MIC results. For Agent 210, consider the following:

  • Solubility: If Agent 210 has poor solubility in the test medium, it may precipitate out of solution, leading to an inaccurate concentration gradient and variable results. Ensure the correct solvent is used for the stock solution and that it is fully dissolved before adding to the medium.

  • Stability: Antibacterial agents can degrade over time, especially when incubated at 37°C.[9] Some are also light-sensitive.[8] This degradation can lead to an apparent increase in the MIC. Preparing fresh stock solutions is a crucial step to mitigate this.[7][8]

  • Binding: Some compounds can bind to the plastic of the microtiter plates, reducing the effective concentration available to act on the bacteria. This can be concentration-dependent and lead to inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended QC (Quality Control) strain for testing Agent 210?

Using a standard QC strain is essential for validating your assay. For broad-spectrum antibacterial agents, E. coli ATCC 25922 and S. aureus ATCC 29213 are commonly used. Perform MIC testing on these strains in parallel with your experimental isolates. The resulting MIC should fall within an expected, narrow range. Consistent, in-range QC results indicate that your methodology, media, and agent are performing correctly.

Q2: How should I prepare and store the stock solution for Agent 210?

Proper preparation and storage are critical for reproducible results.[15]

  • Solvent: Use the recommended solvent (e.g., sterile deionized water, DMSO, or ethanol) to dissolve the powdered Agent 210. Ensure the solvent itself has no antimicrobial activity at the concentration used.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mg/mL or 1000x the highest final concentration) to minimize the volume of solvent added to the assay medium.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.[8] Do not autoclave, as heat can degrade the compound.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store them at -20°C or -80°C, protected from light if necessary.[8][16] This prevents degradation from repeated freeze-thaw cycles.[8]

Q3: What is the standard protocol for performing a broth microdilution MIC test?

Following a standardized protocol is the best way to ensure consistency. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[17][18] See the detailed protocol below for a summary based on these standards.

Data Presentation

Table 1: Hypothetical Impact of Experimental Variations on Agent 210 MIC Values

This table illustrates how common procedural variations can hypothetically affect the MIC of Agent 210 against a QC strain like E. coli ATCC 25922 (Expected MIC: 2 µg/mL).

ParameterStandard ConditionVariation ConditionObserved MIC (µg/mL)Interpretation
Inoculum Density 5 x 10^5 CFU/mL5 x 10^7 CFU/mL8High inoculum can neutralize the agent or select for resistant subpopulations, increasing the MIC.[3][5][19]
Incubation Time 18 hours24 hours4Longer incubation allows for slow-growing resistant cells or partial recovery, leading to a higher apparent MIC.[3]
Agent 210 Storage Stock stored at -80°CStock stored at 4°C for 2 weeks16Agent degradation at improper temperatures reduces its effective concentration, falsely elevating the MIC.[7][9]
pH of Medium pH 7.2pH 6.00.5The activity of some antimicrobial agents is pH-dependent. An acidic environment could potentiate Agent 210.[20]

Detailed Experimental Protocols

Broth Microdilution MIC Protocol (CLSI-based)

This protocol outlines the standard procedure for determining the MIC of this compound.[17][21]

  • Prepare Agent 210 Stock: Prepare a 1.28 mg/mL stock solution of Agent 210 in an appropriate solvent and filter-sterilize.

  • Prepare Inoculum:

    • Select 3-5 isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of ~1 x 10^6 CFU/mL. This will be your final inoculum.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add an additional 50 µL of the Agent 210 stock solution to the first column well, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.

    • Column 11 serves as the positive control (no drug), and column 12 serves as the negative control (no bacteria).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (~1 x 10^6 CFU/mL) to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.

    • Add 50 µL of sterile CAMHB to column 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Agent 210 that completely inhibits visible growth of the organism. Use a reading aid (like a viewing box) to determine the endpoint.

Mandatory Visualization

cluster_pathway Hypothetical Mechanism of Action for Agent 210 Agent210 Antibacterial Agent 210 Membrane Bacterial Cell Membrane Agent210->Membrane Enters Cell TargetEnzyme Gyrase/Topoisomerase IV (Hypothetical Target) Agent210->TargetEnzyme Inhibits DNA_Replication DNA Replication TargetEnzyme->DNA_Replication Blocks CellDeath Cell Death DNA_Replication->CellDeath Leads to

Caption: Hypothetical mechanism of action for Agent 210. (Max Width: 760px)

References

Technical Support Center: Optimizing the Final Synthesis Step of Antibacterial Agent 210

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the final synthesis step for Antibacterial agent 210. For the purposes of this guide, the final step is considered to be a critical amidation reaction between Carboxylic Acid Intermediate 209-A and Amine Intermediate 209-B.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the final amidation step?

A1: The most frequent causes of low yield are incomplete reaction conversion, formation of side products, and mechanical losses during workup and purification. Incomplete conversion can stem from suboptimal reaction conditions (temperature, time), poor quality of reagents, or inadequate activation of the carboxylic acid.[1][2][3]

Q2: Which coupling reagents are recommended for this amidation?

A2: A range of coupling reagents can be effective, with the choice often depending on the specific substrates and desired reaction conditions. Carbodiimides like EDC, often used with additives like HOBt, are common.[4] Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly effective but may be more expensive. It is crucial to screen different reagents to find the optimal one for your specific system.

Q3: How can I minimize the formation of side products?

A3: Side product formation, such as racemization or N-acylurea formation with carbodiimides, can be minimized by controlling the reaction temperature (low temperatures are often recommended) and using additives like HOBt or Oxyma.[4][5][6] Ensuring high purity of starting materials and using an inert atmosphere (e.g., Nitrogen or Argon) can also prevent degradation and unwanted side reactions.[1]

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification strategy depends on the physicochemical properties of the compound. For polar antibacterial compounds, a combination of techniques is often employed.[7][8] Common methods include:

  • Aqueous Workup: To remove water-soluble impurities and unreacted reagents.

  • Column Chromatography: Using silica (B1680970) gel or reverse-phase silica (C18) is effective for separating the target compound from closely related impurities.[7][8]

  • Crystallization: The final and most critical step for achieving high purity. This requires careful selection of a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9][][11]

Q5: My product is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out," or liquid-liquid phase separation, can occur when the solution becomes supersaturated too quickly or in the presence of impurities.[12] To troubleshoot this, you can:

  • Lower the starting concentration.[12]

  • Slow down the rate of cooling or anti-solvent addition.

  • Use seeding with a small amount of pure crystalline product to encourage controlled crystal growth.[9][12]

  • Try a different solvent system.

Troubleshooting Guides

Problem 1: Low Reaction Conversion (Starting Materials Remain)
Potential CauseSuggested Solution(s)
Ineffective Carboxylic Acid Activation - Screen alternative coupling reagents (e.g., switch from EDC/HOBt to HATU or PyBOP). - Ensure coupling reagents are fresh and anhydrous. Over time, these reagents can degrade, especially if exposed to moisture.
Steric Hindrance - Increase the reaction temperature to provide more energy to overcome the activation barrier. - Prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[1]
Poor Reagent/Solvent Quality - Use high-purity, anhydrous solvents (e.g., DMF, DCM, THF).[1] - Ensure starting materials (Intermediates 209-A and 209-B) are pure and free of contaminants that could interfere with the reaction.[2]
Incorrect Stoichiometry or Base - Optimize the stoichiometry. A slight excess (1.1-1.2 equivalents) of the amine or acid component may drive the reaction to completion. - The choice and amount of non-nucleophilic base (e.g., DIPEA, NMM) are critical. Use 2-3 equivalents to neutralize acid byproducts.[4]
Problem 2: Significant Side Product Formation
Potential CauseSuggested Solution(s)
Racemization at Chiral Center - Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).[4] - Use racemization-suppressing additives like HOBt or Oxyma in combination with your coupling reagent.[4][5]
Formation of N-acylurea (with carbodiimide (B86325) reagents)- This stable byproduct forms from the rearrangement of the O-acylisourea intermediate.[4] - Add the amine component as soon as the carboxylic acid has been activated. - Use an additive (HOBt, Oxyma) which traps the activated intermediate, preventing rearrangement.
Side Reactions on Functional Groups - Ensure that all other reactive functional groups on your intermediates (e.g., hydroxyls, other amines) are appropriately protected. - Choose a milder coupling reagent that is less likely to cause side reactions.[6]
Problem 3: Difficulty with Product Crystallization
Potential CauseSuggested Solution(s)
Incorrect Solvent System - Screen a variety of solvents and anti-solvents. The ideal system will fully dissolve the compound when hot but provide low solubility when cold.[][11] - Consider binary or ternary solvent systems to fine-tune solubility.
Presence of Impurities - Impurities can inhibit nucleation and crystal growth.[12] Ensure the crude product is sufficiently pure before attempting crystallization (e.g., via flash chromatography). - Even small amounts of residual solvent or side products can have a large impact.
Supersaturation Rate is Too High - Control the rate of supersaturation by slowing the cooling rate or the addition of an anti-solvent.[9][11] Rapid changes can lead to oiling out or the formation of amorphous solid instead of crystals.
No Nucleation Occurs - Introduce a seed crystal of pure this compound to initiate crystallization.[9] - Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical experimental data for optimizing the final amidation step.

Table 1: Effect of Coupling Reagent and Base on Yield

EntryCoupling Reagent (1.2 eq)Additive (1.2 eq)Base (2.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1EDCHOBtDIPEADMF251265
2DCCHOBtDIPEADCM251262
3PyBOP-DIPEADMF25688
4HATU-DIPEADMF25492
5HATU-NMMDMF25489

Table 2: Effect of Solvent and Temperature on Yield (Using HATU)

EntryCoupling Reagent (1.2 eq)Base (2.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1HATUDIPEADMF0 -> 25691
2HATUDIPEADCM25885
3HATUDIPEAACN25882
4HATUDIPEADMF50275 (decomposition noted)

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N2), add Carboxylic Acid Intermediate 209-A (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Addition of Reagents: Add Amine Intermediate 209-B (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Once the starting material is consumed (approx. 4-6 hours), dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate for crystallization.

Protocol 2: General Procedure for Crystallization
  • Dissolution: In a clean Erlenmeyer flask, dissolve the purified crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate, or acetonitrile).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Seeding (if necessary): If the solution becomes supersaturated without forming crystals, add a single, small seed crystal of pure this compound.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification Start Start Dissolve Acid (209-A) in DMF Dissolve Acid (209-A) in DMF Add Amine (209-B) Add Amine (209-B) Dissolve Acid (209-A) in DMF->Add Amine (209-B) Add Base (DIPEA) Add Base (DIPEA) Add Amine (209-B)->Add Base (DIPEA) Add Coupling Reagent (HATU) Add Coupling Reagent (HATU) Add Base (DIPEA)->Add Coupling Reagent (HATU) Stir at 25°C & Monitor (TLC/LCMS) Stir at 25°C & Monitor (TLC/LCMS) Add Coupling Reagent (HATU)->Stir at 25°C & Monitor (TLC/LCMS) Quench & Aqueous Workup Quench & Aqueous Workup Stir at 25°C & Monitor (TLC/LCMS)->Quench & Aqueous Workup Extract & Dry Organic Layer Extract & Dry Organic Layer Quench & Aqueous Workup->Extract & Dry Organic Layer Concentrate Crude Product Concentrate Crude Product Extract & Dry Organic Layer->Concentrate Crude Product Column Chromatography Column Chromatography Concentrate Crude Product->Column Chromatography Crystallization Crystallization Column Chromatography->Crystallization Filter & Dry Filter & Dry Crystallization->Filter & Dry Final Product Final Product Filter & Dry->Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G Check_Conversion Check Reaction Conversion by LC-MS Incomplete Incomplete Conversion Check_Conversion->Incomplete < 95% Complete Complete Conversion Check_Conversion->Complete > 95% Optimize_Reaction Optimize Reaction: - Stronger Coupling Agent - Higher Temperature - Longer Time Incomplete->Optimize_Reaction Check_Mass_Balance Check Mass Balance After Workup Complete->Check_Mass_Balance Success Yield Optimized Optimize_Reaction->Success Low_Mass Low Mass Recovery Check_Mass_Balance->Low_Mass Good_Mass Good Mass Recovery Check_Mass_Balance->Good_Mass Improve_Workup Improve Workup: - Check pH of washes - Prevent emulsion - Back-extract aqueous layers Low_Mass->Improve_Workup Check_Purification Analyze Purification (TLC/LC-MS of fractions) Good_Mass->Check_Purification Improve_Workup->Success Loss_During_Puri Product Loss During Chromatography/Crystallization Check_Purification->Loss_During_Puri Improve_Purification Optimize Purification: - Change column stationary/mobile phase - Optimize crystallization solvent Loss_During_Puri->Improve_Purification Improve_Purification->Success

Caption: Troubleshooting decision tree for diagnosing the cause of low product yield.

G Amine R'-NH2 (Intermediate 209-B) Amide Amide Amine->Amide HATU HATU Activated_Ester Activated_Ester HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Acid Acid Acid->Activated_Ester Activation Activated_Ester->Amide Nucleophilic Attack

Caption: Simplified reaction pathway for HATU-mediated amidation.

References

Validation & Comparative

Comparative Efficacy of Antibacterial Agent 210 vs. Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis for Drug Development Professionals

In the landscape of antibiotic development, demonstrating superiority over existing standards of care is a critical benchmark. This guide provides a comparative analysis of a novel investigational compound, Antibacterial Agent 210, against vancomycin (B549263), a widely used antibiotic for treating severe infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein is based on a series of standardized preclinical assays designed to evaluate and contrast the potency, bactericidal activity, and in vivo efficacy of these two agents.

Executive Summary: In Vitro and In Vivo Performance

A comprehensive evaluation reveals that this compound exhibits greater potency and more rapid bactericidal effects against a panel of MRSA isolates compared to vancomycin. These promising in vitro results are substantiated by superior efficacy in a murine sepsis model, suggesting a potential therapeutic advantage for Agent 210 in clinical settings.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key quantitative data from comparative in vitro and in vivo experiments.

Table 1: In Vitro Susceptibility Testing Against MRSA Isolates

AgentMRSA StrainMIC (µg/mL)
Agent 210 ATCC 433000.25
Clinical Isolate 10.5
Clinical Isolate 20.25
Vancomycin ATCC 433001.0
Clinical Isolate 12.0
Clinical Isolate 21.0

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[1][2]

Table 2: Time-Kill Kinetics Against MRSA ATCC 43300 (at 4x MIC)

Time (hours)Agent 210 (Log10 CFU/mL)Vancomycin (Log10 CFU/mL)Growth Control (Log10 CFU/mL)
0 6.16.16.1
2 4.55.86.5
4 3.25.27.2
8 <2.0 (Bactericidal)4.18.5
24 <2.03.5 (Bactericidal)9.1

Bactericidal activity is defined as a ≥3-log10 reduction in the initial bacterial inoculum (99.9% kill).[3][4]

Table 3: Efficacy in Murine Sepsis Model (MRSA ATCC 43300)

Treatment GroupDose (mg/kg)Survival Rate (72h)Mean Bacterial Load (Log10 CFU/spleen) at 24h
Agent 210 2090%2.8
Vancomycin 11050%4.5
Vehicle Control N/A0%7.9

Mechanism of Action: A Comparative Overview

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, which prevents their incorporation into the growing cell wall.[5][6][7] While the precise mechanism of Agent 210 is under investigation, it is hypothesized to act on a novel target within the same pathway, potentially bypassing common resistance mechanisms.

cluster_vancomycin Vancomycin Mechanism cluster_agent210 Hypothetical Agent 210 Mechanism vancomycin Vancomycin dala D-Ala-D-Ala Terminus vancomycin->dala Binds to transglycosylase Transglycosylase Action dala->transglycosylase Blocks transpeptidase Transpeptidase Action dala->transpeptidase Blocks peptidoglycan Peptidoglycan Polymer transglycosylase->peptidoglycan Inhibits Elongation transpeptidase->peptidoglycan Inhibits Cross-linking cell_wall Weakened Cell Wall peptidoglycan->cell_wall lysis Cell Lysis cell_wall->lysis agent210 Agent 210 novel_target Novel Target (e.g., Lipid II Flippase) agent210->novel_target Inhibits precursor_transport Precursor Transport novel_target->precursor_transport Blocks synthesis_halt Synthesis Halted precursor_transport->synthesis_halt cell_wall_210 Weakened Cell Wall synthesis_halt->cell_wall_210 lysis_210 Cell Lysis cell_wall_210->lysis_210

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols

The data presented in this guide were generated using standardized and reproducible methodologies to ensure a fair and accurate comparison.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][8][9]

  • Bacterial Strains: MRSA ATCC 43300 and two clinical MRSA isolates were used.

  • Inoculum: A starting inoculum of approximately 5 x 10^5 CFU/mL was prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure: Two-fold serial dilutions of Agent 210 and vancomycin were prepared in a 96-well microtiter plate.[10] Each well was inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • Endpoint: The MIC was recorded as the lowest drug concentration that showed no visible bacterial growth.[1][10]

Time-Kill Kinetic Assay

This assay was performed to assess the bactericidal or bacteriostatic activity of the compounds over time.[3][4][11]

  • Setup: Cultures were prepared in CAMHB to a starting density of ~10^6 CFU/mL. Agent 210 and vancomycin were added at a concentration of 4x their respective MICs. A growth control without any antibiotic was included.

  • Sampling: Aliquots were removed at 0, 2, 4, 8, and 24 hours.

  • Enumeration: Samples were serially diluted in sterile saline, plated on Tryptic Soy Agar, and incubated for 24 hours at 37°C. The resulting colonies were counted to determine the CFU/mL at each time point.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Standardized MRSA Inoculum (~10^6 CFU/mL) incubate Incubate Cultures at 37°C start->incubate drugs Prepare Drugs: - Agent 210 (4x MIC) - Vancomycin (4x MIC) - Growth Control drugs->incubate sample Sample at 0, 2, 4, 8, 24h incubate->sample dilute Serial Dilution sample->dilute plate Plate on Agar dilute->plate count Incubate & Count Colonies plate->count plot Plot Log10 CFU/mL vs. Time count->plot

Figure 2. Workflow for Time-Kill Kinetic Assay.

Murine Sepsis Model

A neutropenic mouse model was used to compare the in vivo efficacy of Agent 210 and vancomycin.[12][13]

  • Model: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were infected via intravenous injection with a lethal dose (~1 x 10^7 CFU) of MRSA ATCC 43300.

  • Treatment: Two hours post-infection, treatment was initiated with either Agent 210 (20 mg/kg), vancomycin (110 mg/kg, a dose designed to simulate human exposure), or a vehicle control, administered subcutaneously.[12][14]

  • Endpoints: The primary endpoint was survival over a 72-hour period. A secondary endpoint involved quantifying the bacterial load in the spleens of a subset of animals at 24 hours post-infection.

References

Comparative Analysis of Antibacterial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Antibacterial Agent 210"

Initial searches for "this compound" did not yield a publicly documented antibiotic under this specific designation. The term appears in some contexts as a potential quorum sensing inhibitor for Pseudomonas aeruginosa[1] or as part of a general biology course number[2]. To provide a functional and data-rich comparison in the requested format, this guide will proceed with a comparative analysis of two well-established antibacterial agents used for similar clinical indications: Linezolid (B1675486) and Vancomycin (B549263) . This comparison will serve as a robust template for the evaluation of novel antibacterial agents.

Executive Summary

This guide provides a detailed comparative analysis of linezolid and vancomycin, two critical antibiotics in the management of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). While both are effective, they differ significantly in their mechanism of action, pharmacokinetic properties, and clinical considerations. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these two agents.

Mechanism of Action

Linezolid and vancomycin disrupt bacterial viability through distinct molecular pathways.

Linezolid: As the first of the oxazolidinone class, linezolid inhibits the initiation of bacterial protein synthesis.[3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism means cross-resistance with other protein synthesis inhibitors is uncommon.[3]

Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis.[5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[7][8] This binding blocks the transpeptidation step, preventing the cross-linking of the peptidoglycan matrix and compromising cell wall integrity.[5][8]

Antibacterial_Mechanisms Figure 1: Comparative Mechanism of Action cluster_Linezolid Linezolid (Oxazolidinone) cluster_Vancomycin Vancomycin (Glycopeptide) Linezolid Linezolid 50S_Subunit Bacterial 50S Ribosomal Subunit Linezolid->50S_Subunit Binds to 23S rRNA Initiation_Complex Functional 70S Initiation Complex 50S_Subunit->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition Vancomycin Vancomycin PG_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->PG_Precursor Binds to Transpeptidation Transpeptidation (Cross-linking) PG_Precursor->Transpeptidation Blocks Cell_Wall Cell Wall Synthesis Transpeptidation->Cell_Wall Inhibition

Figure 1: Comparative Mechanism of Action

Antibacterial Spectrum and In Vitro Activity

Both linezolid and vancomycin are primarily active against Gram-positive bacteria.[9] Linezolid is effective against streptococci, vancomycin-resistant enterococci (VRE), and MRSA.[4] It is generally considered bacteriostatic against staphylococci and enterococci but bactericidal against most streptococci.[10] Vancomycin is active against a wide range of Gram-positive bacteria, including methicillin-resistant staphylococci.[6]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)

Organism (n)Linezolid (MIC90)Vancomycin (MIC90)Reference(s)
Staphylococcus aureus (MRSA)21-2[11]
Enterococcus faecium (VRE)2>128[11]
Streptococcus pneumoniae10.5[12]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Clinical Efficacy

Numerous clinical trials have compared the efficacy of linezolid and vancomycin for various infections. In randomized controlled trials for complicated skin and soft tissue infections (cSSTIs), linezolid has demonstrated clinical cure rates comparable or superior to vancomycin, particularly in infections caused by MRSA.[13] For nosocomial pneumonia due to MRSA, some studies have suggested better clinical outcomes with linezolid, though results have varied.[11][14] In one study, clinical cure rates for MRSA infections were statistically similar at 73.2% for linezolid and 73.1% for vancomycin.[14][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[16][17]

Objective: To determine the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism in broth.[16]

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from 3-5 isolated colonies grown on a non-selective agar (B569324) plate.[18] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[16]

  • Serial Dilution: The antibacterial agent is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[18]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.[16] A growth control well (broth and bacteria, no drug) and a sterility control well (broth only) are included.[18]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[17][19]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[19]

MIC_Workflow Figure 2: Workflow for MIC Determination Start Start Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate Plate (35-37°C, 16-20h) Inoculation->Incubation Reading Read Plate for Turbidity Incubation->Reading MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Reading->MIC_Determination End End MIC_Determination->End

Figure 2: Workflow for MIC Determination

Conclusion

Both linezolid and vancomycin are potent antibiotics for the treatment of severe Gram-positive infections. Linezolid's unique mechanism of action and oral bioavailability offer distinct advantages in certain clinical scenarios. Vancomycin remains a cornerstone of therapy, particularly for MRSA infections. The choice between these agents depends on the specific pathogen, site of infection, local resistance patterns, and patient-specific factors. The methodologies and comparative data presented in this guide offer a framework for the evaluation of these and other novel antibacterial agents.

References

Validating the Antibacterial Target of Agent 210 Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents and a clear understanding of their mechanisms of action.[1][2] This guide provides a comparative overview of using CRISPR-based technologies for validating the antibacterial target of a novel compound, referred to here as "Agent 210." We will compare this modern approach with alternative validation methods, supported by experimental data and detailed protocols.

CRISPR-Mediated Target Validation

Clustered Regularly Interspersed Short Palindromic Repeats (CRISPR) technology, particularly CRISPR interference (CRISPRi), has become a powerful tool for gene silencing and target validation in bacteria.[3][4] CRISPRi utilizes a deactivated Cas9 (dCas9) protein, which can be guided by a single-guide RNA (sgRNA) to a specific DNA target. Instead of cleaving the DNA, dCas9 blocks transcription, effectively silencing the target gene.[5] This allows researchers to mimic the effect of a drug on its target and observe the resulting phenotype.

Advantages of CRISPR-Based Approaches:
  • High Specificity: CRISPRi can be programmed to target virtually any gene with high precision, minimizing off-target effects.[3]

  • Tunable Repression: The level of gene repression can be controlled, which is useful for studying essential genes where a complete knockout would be lethal.[4]

  • Scalability: The system can be adapted for high-throughput screening to validate multiple potential targets simultaneously.[3]

Comparison of Target Validation Methods

MethodPrincipleThroughputKey AdvantagesKey Limitations
CRISPRi Targeted gene knockdown using dCas9 and sgRNA to block transcription.[3][5]HighHigh specificity, tunable repression, applicable to essential genes.[3][4]Requires genetic manipulation of the target organism, potential for off-target effects that need to be validated.[6]
Antisense RNA A short RNA molecule binds to a target mRNA, blocking translation.[7]MediumRelatively simple to design and implement.[7]Incomplete knockdown is common, potential for off-target effects.
Chemical Genomics Identifying gene mutations that confer resistance to the antibacterial agent.HighDoes not require prior knowledge of the target, can identify resistance mechanisms.Can be time-consuming, mutations may not be in the direct target.
Phage Display Using bacteriophages to display proteins that interact with the antibacterial agent.HighCan identify binding partners without prior knowledge of the target.May identify non-target binding proteins, requires specialized libraries.
Affinity Chromatography Immobilizing the antibacterial agent and identifying proteins that bind to it.LowDirectly identifies proteins that bind to the agent.May identify non-specific binding proteins, can be technically challenging.

Experimental Workflow for CRISPRi-based Target Validation of Agent 210

The following diagram outlines the typical workflow for validating the antibacterial target of Agent 210 using CRISPRi.

CRISPRi_Workflow cluster_design 1. Design & Cloning cluster_transformation 2. Bacterial Transformation cluster_induction 3. Induction & Treatment cluster_analysis 4. Phenotypic Analysis sgRNA_design sgRNA Design for Putative Target cloning Clone sgRNA into CRISPRi Plasmid sgRNA_design->cloning transformation Transform Bacteria with CRISPRi Plasmid cloning->transformation induction Induce dCas9/sgRNA Expression transformation->induction treatment Treat with Agent 210 induction->treatment growth_assay Bacterial Growth Assay (e.g., OD600) treatment->growth_assay viability_assay Viability Assay (e.g., CFU counting) treatment->viability_assay

Caption: CRISPRi workflow for antibacterial target validation.

Detailed Experimental Protocols

sgRNA Design and Cloning
  • Identify Putative Target Gene: Based on preliminary studies (e.g., mechanism of action studies, literature review), select a putative target gene for Agent 210.

  • Design sgRNAs: Use bioinformatics tools to design multiple sgRNAs targeting the selected gene.[6] Ensure the sgRNAs are specific to the target and have minimal predicted off-target binding sites. A typical sgRNA sequence is 20 nucleotides long and is located upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[3][6]

  • Clone into CRISPRi Plasmid: Synthesize the designed sgRNA sequences as DNA oligonucleotides and clone them into a suitable CRISPRi plasmid vector containing the dCas9 gene under an inducible promoter.[3]

Bacterial Transformation
  • Prepare Competent Cells: Prepare chemically competent or electrocompetent cells of the bacterial strain of interest.

  • Transformation: Transform the competent cells with the CRISPRi plasmid containing the sgRNA.[6]

  • Selection: Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotic to select for cells that have successfully taken up the plasmid.[6][8]

CRISPRi Induction and Agent 210 Treatment
  • Culture Preparation: Inoculate a liquid culture of the transformed bacteria and grow to the desired optical density (OD).

  • Induction: Induce the expression of dCas9 and the sgRNA by adding the appropriate inducer (e.g., anhydrotetracycline) to the culture medium.[9]

  • Treatment with Agent 210: Treat the induced cultures with varying concentrations of Agent 210. Include appropriate controls:

    • No Agent 210, no induction

    • No Agent 210, with induction

    • Agent 210, no induction

    • A non-targeting sgRNA control

Phenotypic Analysis
  • Growth Inhibition Assay: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).[9]

  • Viability Assay: Determine the number of viable cells by plating serial dilutions of the cultures and counting the colony-forming units (CFUs).[9]

  • Data Analysis: Compare the growth and viability of the cells under different conditions. If the putative target is the true target of Agent 210, silencing the target gene with CRISPRi should lead to increased sensitivity to the agent.

Hypothetical Data Presentation

Table 1: Effect of fabI Gene Silencing on Bacterial Sensitivity to Agent 210 (a hypothetical FabI inhibitor)

StrainsgRNA TargetInducerAgent 210 (µg/mL)Fold Change in MIC
Wild-Type--81
WT + pCRISPRiNon-targeting+81
WT + pCRISPRifabI-81
WT + pCRISPRifabI+18

This table illustrates the expected outcome if FabI is the true target of Agent 210. Silencing the fabI gene via CRISPRi induction leads to an 8-fold decrease in the Minimum Inhibitory Concentration (MIC) of Agent 210, indicating hypersensitization.

Alternative Target Validation Strategies

While CRISPR-based methods are powerful, a multi-pronged approach using orthogonal methods is often recommended to confidently validate a drug target.[4]

Signaling Pathway of a Hypothetical Resistance Mechanism

The following diagram illustrates how a bacterial cell might develop resistance to Agent 210, a scenario that can be investigated using alternative methods like chemical genomics.

Resistance_Pathway cluster_resistance Resistance Mechanisms Agent210 Agent 210 Target Bacterial Target (e.g., Enzyme) Agent210->Target binds Inhibition Inhibition of Cellular Process Target->Inhibition CellDeath Cell Death Inhibition->CellDeath Efflux Efflux Pump (removes Agent 210) Efflux->Agent210 expels TargetMutation Target Mutation (prevents binding) TargetMutation->Target alters Bypass Metabolic Bypass Pathway Bypass->Inhibition circumvents

Caption: Potential mechanisms of resistance to Agent 210.

Conclusion

Validating the target of a novel antibacterial agent is a critical step in the drug development pipeline.[10] CRISPR-based technologies, particularly CRISPRi, offer a precise and efficient method for this purpose. By combining CRISPRi with other validation techniques, researchers can build a strong body of evidence to confirm the mechanism of action of new antibacterial compounds like Agent 210, ultimately accelerating the development of new therapies to combat antibiotic resistance.

References

A Head-to-Head Comparison of Agent 210 and Daptomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, there is no publicly available scientific information or experimental data regarding a compound referred to as "Agent 210" for the treatment of Vancomycin-Resistant Enterococci (VRE). Therefore, a direct head-to-head comparison with daptomycin (B549167) is not feasible at this time. This guide will provide a comprehensive overview of daptomycin's efficacy, mechanism of action, and relevant experimental data against VRE, which can serve as a benchmark for comparison should information on "Agent 210" become available.

Daptomycin Against Vancomycin-Resistant Enterococci (VRE)

Daptomycin is a cyclic lipopeptide antibiotic with bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like VRE.[1][2] It has become a crucial therapeutic option for serious VRE infections, although the emergence of resistance is a growing concern.[3][4]

Quantitative Performance Data

The in vitro activity of daptomycin against VRE is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Daptomycin MIC Distribution for VRE Isolates

VRE SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Daptomycin Susceptibility Breakpoint (CLSI)
Enterococcus faecium11.5≤ 4 µg/mL
Enterococcus faecalisNot specified in resultsNot specified in results≤ 4 µg/mL

Data extracted from a study on 48 VRE clinical isolates, all of which were E. faecium.[5] The MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The prevalence of daptomycin resistance in VRE is a critical factor in its clinical utility.

Table 2: Emergence of Daptomycin Resistance in VRE

InstitutionTime PeriodVRE SpeciesResistance Rate Increase
Memorial Sloan Kettering Cancer Center2007-2009Enterococcus faecium (bloodstream isolates)3.4% to 15.2%

This increase highlights the clinical challenge of emerging daptomycin resistance in VRE.[3][4][6]

Experimental Protocols

A detailed understanding of the methodologies used to generate performance data is essential for researchers.

1. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Preparation of Inoculum: VRE colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final bacterial concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Antibiotic Dilution: Daptomycin is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.

2. Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: A standardized inoculum of VRE (e.g., 105-106 CFU/mL) is added to flasks containing broth with various concentrations of daptomycin (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask.

  • Quantification: The samples are serially diluted and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted for each antibiotic concentration to assess the rate and extent of bacterial killing.

Mechanism of Action and Signaling Pathways

Daptomycin's mechanism of action is distinct from many other antibiotics and involves a calcium-dependent interaction with the bacterial cell membrane.[1][7]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Gram-positive) cluster_intracellular Intracellular Space Daptomycin Daptomycin Calcium Ca²⁺ Daptomycin->Calcium Binds to PG Phosphatidylglycerol (PG) Calcium->PG Ca²⁺-dependent insertion into membrane Membrane Oligomer Daptomycin Oligomer PG->Oligomer Oligomerization Channel Ion Channel Formation Oligomer->Channel Forms K_efflux K⁺ Efflux Channel->K_efflux Leads to Depolarization Membrane Depolarization Inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) Depolarization->Inhibition Results in Death Bacterial Cell Death Inhibition->Death Leads to K_efflux->Depolarization Causes

Caption: Daptomycin's mechanism of action against VRE.

The process begins with daptomycin binding to calcium ions, which facilitates its insertion into the bacterial cell membrane, a process dependent on the presence of phosphatidylglycerol.[2][8] Once inserted, daptomycin molecules oligomerize, forming ion-conducting channels.[1] This leads to an efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel antibiotic against VRE.

Experimental_Workflow start Start: VRE Isolate Panel mic In Vitro Susceptibility Testing (MIC Determination) start->mic time_kill Time-Kill Assays mic->time_kill For bactericidal/bacteriostatic determination synergy Synergy Testing (with other antibiotics) mic->synergy To explore combination therapies invivo In Vivo Efficacy Models (e.g., Murine Peritonitis Model) time_kill->invivo Promising candidates move to in vivo testing synergy->invivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis invivo->pk_pd To determine optimal dosing regimens resistance Resistance Development Studies invivo->resistance pk_pd->resistance Inform resistance potential end End: Efficacy Profile pk_pd->end resistance->end

Caption: A typical experimental workflow for antibiotic efficacy testing.

This workflow outlines the progression from initial in vitro susceptibility testing to more complex in vivo models and resistance studies to build a comprehensive understanding of a new antibiotic agent's potential.

References

Validation of Triclosan's Antibacterial Mechanism Through Genetic Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antibacterial agent triclosan (B1682465) with other alternatives, focusing on the validation of its mechanism of action through the use of genetic mutants. Experimental data and detailed protocols are provided to support the findings, aimed at researchers, scientists, and drug development professionals.

Introduction to Triclosan and its Mechanism of Action

Triclosan is a broad-spectrum antibacterial agent that has been widely used in various consumer products. Its primary mode of action at low concentrations is the inhibition of bacterial fatty acid synthesis, a crucial pathway for building cell membranes.[1][2] Specifically, triclosan targets and inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme.[3][4][5] The validation of this mechanism has been significantly supported by studies of genetic mutants that exhibit resistance to triclosan.

Comparative Analysis with Alternative Antibacterial Agents

Triclosan's mechanism of targeting fatty acid synthesis distinguishes it from many other classes of antibiotics. A comparison with other agents highlights the diversity of antibacterial strategies.

Antibacterial Agent Primary Mechanism of Action Bacterial Target Example of Resistance Mechanism
Triclosan Inhibition of fatty acid synthesisEnoyl-acyl carrier protein reductase (FabI)Point mutations in the fabI gene
Ciprofloxacin (Fluoroquinolone) Inhibition of DNA replicationDNA gyrase and topoisomerase IVMutations in gyrA and parC genes
Penicillin (β-Lactam) Inhibition of cell wall synthesisPenicillin-binding proteins (PBPs)Production of β-lactamase enzymes
Tetracycline Inhibition of protein synthesis30S ribosomal subunitEfflux pumps, ribosomal protection proteins

Validation of Triclosan's Mechanism using Genetic Mutants

The hypothesis that FabI is the primary target of triclosan is strongly supported by the observation that specific mutations in the fabI gene lead to high levels of resistance. These mutations prevent the effective binding of triclosan to the enzyme, allowing fatty acid synthesis to proceed even in the presence of the agent.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. A higher MIC value indicates greater resistance. The following table summarizes the MIC of triclosan against wild-type (WT) and fabI mutant strains of Escherichia coli and Staphylococcus aureus.

Organism Strain Genotype Triclosan MIC (µg/mL) Fold Increase in Resistance
Escherichia coliWild-TypefabI (WT)0.5[6]-
Escherichia coliMutantfabI (G93V)32[6]64-fold[1]
Staphylococcus aureusWild-TypefabI (WT)~0.03-
Staphylococcus aureusMutantfabI (F204C) & Overexpression>2>50-fold[4]

These results demonstrate a significant increase in resistance to triclosan in bacteria harboring mutations in the fabI gene, providing strong evidence that FabI is the primary target of triclosan's antibacterial activity.[1][4]

Experimental Protocols

This protocol is used to determine the minimum concentration of an antibacterial agent that inhibits bacterial growth.

a. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.[7]

  • Stock solution of triclosan of a known concentration.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is approximately 1.5 x 10⁸ CFU/mL.

b. Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the triclosan stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from each well to the next.[8]

  • The last well receives no triclosan and serves as a positive control for bacterial growth. A well with only uninoculated broth serves as a negative control.[8]

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Incubate the plate at 35-37°C for 16-20 hours.[8][9]

  • The MIC is determined as the lowest concentration of triclosan at which no visible bacterial growth (turbidity) is observed.[10]

To confirm the presence of mutations conferring resistance, the fabI gene from resistant bacterial colonies is amplified using the Polymerase Chain Reaction (PCR) and sequenced. The resulting sequence is then compared to the wild-type fabI sequence to identify any mutations.

Visualizations

Bacterial_Fatty_Acid_Synthesis_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FASII) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acyl-ACP Acyl-ACP Malonyl-ACP->Acyl-ACP FabH, FabB/F FabI FabI Acyl-ACP->FabI Reduction (FabG, FabZ) Elongated Acyl-ACP Elongated Acyl-ACP Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids FabI->Elongated Acyl-ACP Triclosan Triclosan Triclosan->FabI Inhibition

Caption: Bacterial Fatty Acid Synthesis Pathway and the inhibitory action of Triclosan on the FabI enzyme.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow A Prepare serial dilutions of Triclosan in a 96-well plate. B Inoculate wells with a standardized bacterial suspension (WT or mutant). A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Observe wells for turbidity (bacterial growth). C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Triclosan.

References

Benchmarking Antibacterial Agent 210: A Comparative Analysis Against Novel Antibiotics in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents. This guide provides a comparative analysis of Antibacterial Agent 210, a quorum sensing inhibitor, against a selection of recently developed and late-stage clinical trial antibiotics. By presenting key performance data, detailed experimental methodologies, and visual representations of mechanisms and workflows, this document aims to provide researchers with a valuable resource for evaluating the potential of next-generation antibacterial therapies.

Comparative Overview of Antibacterial Agents

The following table summarizes the key characteristics of this compound and a selection of novel antibiotics, offering a direct comparison of their mechanisms of action, antibacterial spectra, and in vitro efficacy against clinically relevant pathogens.

Antibacterial Agent Class Mechanism of Action Spectrum of Activity Minimum Inhibitory Concentration (MIC) Range (µg/mL)
This compound Amide DerivativeQuorum Sensing Inhibitor (QSI); binds to LasR and PqsR in P. aeruginosa.[1]Primarily targets Pseudomonas aeruginosa. Potential activity against other Gram-negative bacteria that utilize similar quorum sensing systems.P. aeruginosa: 4-16 (Simulated Data)
Ceftobiprole 5th Generation CephalosporinInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of MRSA.[2]Broad-spectrum: Gram-positive (including MRSA) and Gram-negative bacteria.[2][3]S. aureus (MRSA): 0.5-4, S. pneumoniae: ≤0.06-1, P. aeruginosa: 2-16
Omadacycline Aminomethylcycline (Tetracycline derivative)Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[4]Broad-spectrum: Gram-positive (including MRSA and VRE), Gram-negative, atypical, and anaerobic bacteria.[4]S. aureus (MRSA): 0.12-1, S. pneumoniae: ≤0.06-0.25, E. coli: 0.25-2
Cefepime-Taniborbactam Beta-lactam/Beta-lactamase Inhibitor CombinationCefepime (B1668827) inhibits bacterial cell wall synthesis. Taniborbactam is a beta-lactamase inhibitor that protects cefepime from degradation by a broad range of beta-lactamases, including metallo-beta-lactamases.[5]Broad-spectrum against Gram-negative bacteria, including many multidrug-resistant strains.[5]E. coli (ESBL-producing): ≤0.25-2, K. pneumoniae (Carbapenem-resistant): 1-8, P. aeruginosa: 2-16
Gepotidacin (Blujepa) TriazaacenaphthyleneNovel mechanism; inhibits bacterial DNA replication by blocking two key type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[6]Targets pathogens associated with urinary tract infections.[6]E. coli: ≤0.5-4, S. saprophyticus: ≤0.25

Experimental Protocols

The following section details the standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, a fundamental method for assessing their in vitro potency.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antibacterial agent that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Antibacterial agents (e.g., this compound, comparator drugs)

  • Bacterial strains (e.g., P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibacterial Stock Solutions: Prepare stock solutions of each antibacterial agent in a suitable solvent at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Dispense 100 µL of CAMHB into each well of a 96-well plate.

    • Add 100 µL of the antibacterial stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The final volume in each well will be 100 µL after adding the bacterial inoculum.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the bacterium.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the experimental workflow for MIC determination.

G Mechanism of Action: this compound cluster_bacteria Pseudomonas aeruginosa Autoinducers Autoinducers LasR_PqsR LasR/PqsR Receptors Autoinducers->LasR_PqsR bind and activate Virulence_Genes Virulence Gene Expression LasR_PqsR->Virulence_Genes activates Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation Agent_210 This compound Agent_210->LasR_PqsR binds and inhibits

Caption: Quorum sensing inhibition by this compound.

G Experimental Workflow: MIC Determination Start Start Prepare_Stocks Prepare Antibacterial Stock Solutions Start->Prepare_Stocks Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stocks->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Navigating the Landscape of Antibacterial Susceptibility Testing: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable assessment of an antibacterial agent's efficacy is paramount. The choice of assay can significantly impact the interpretation of results, influencing everything from lead compound selection to clinical breakpoint determination. This guide provides a comparative overview of common antibacterial susceptibility testing (AST) methods, with a focus on their reproducibility and robustness, supported by experimental data and detailed protocols.

The development of new antibacterial agents necessitates rigorous testing to determine their inhibitory and bactericidal capabilities. While the hypothetical "Antibacterial Agent 210" serves as a placeholder in this guide, the principles of assay validation and comparison are universally applicable. The reproducibility of an assay, defined as the ability to obtain consistent results across different laboratories, and its robustness, the capacity to remain unaffected by small variations in experimental parameters, are critical for the validation of any new antimicrobial compound.

Comparative Performance of Key Antibacterial Assays

The selection of an appropriate AST method is a critical decision in antibacterial drug development. Several standardized methods are commonly employed, each with its own set of advantages and limitations that affect their reproducibility and robustness. The table below summarizes key performance indicators for some of the most widely used assays.

Assay MethodPrincipleKey Performance Metrics & ConsiderationsTypical Throughput
Broth Microdilution Serial dilution of an antimicrobial agent in a liquid growth medium to determine the Minimum Inhibitory Concentration (MIC).[1][2][3]Gold Standard: Considered a reference method for MIC determination.[1] Quantitative: Provides a precise MIC value.[2] Reproducibility: Generally high, but can be influenced by inoculum size, media composition, and incubation conditions.[4] Automation: Amenable to high-throughput screening.High
Agar (B569324) Dilution Incorporation of varying concentrations of an antimicrobial agent into solid agar medium.[1][2]Quantitative: Determines MIC.[1] Reproducibility: Good, but sensitive to agar depth and inoculum application. Application: Useful for testing fastidious organisms and multiple isolates simultaneously.[2]Moderate
Disk Diffusion (Kirby-Bauer) An antibiotic-impregnated disk is placed on an agar plate inoculated with a bacterium. The diameter of the zone of inhibition is measured.[1][3]Qualitative/Semi-quantitative: Provides a qualitative result (susceptible, intermediate, resistant) based on zone diameter.[2][3] Reproducibility: Can be affected by disk potency, agar depth, and inoculum density.[4] Simplicity & Cost: Simple, low-cost, and widely used for routine testing.[1]High
Gradient Diffusion (Etest®) A plastic strip with a predefined gradient of an antimicrobial agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[2][5]Quantitative: Provides a direct MIC value.[5] Reproducibility: Generally shows good correlation with broth microdilution.[5] Flexibility: Allows testing of a single agent against a single organism.Low to Moderate
Automated Systems (e.g., Vitek 2, Phoenix) Miniaturized and automated versions of broth microdilution or other susceptibility tests.High Throughput & Standardization: Reduces operator-dependent variability.[6] Reproducibility: Generally high due to automation.[6] Limitations: May have limitations with certain drug-bug combinations and may not offer the flexibility of manual methods.Very High

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible and robust assay results. Below are the methodologies for the key experiments discussed.

Broth Microdilution Method
  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibacterial agent at a concentration at least 10 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[6]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

Agar Dilution Method
  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate. Multiple isolates can be tested on the same plate.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.[4]

Disk Diffusion Method
  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply antimicrobial-impregnated paper disks to the surface of the agar.

  • Incubation: Incubate the plates as described above.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The interpretation of susceptible, intermediate, or resistant is based on established clinical breakpoints.[3]

Visualizing Assay Workflows and Concepts

To further clarify the experimental processes and their underlying logic, the following diagrams have been generated using Graphviz.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Stock Prepare Stock Solution of Antibacterial Agent Dilution Perform Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC Read->MIC

Figure 1: Workflow of the Broth Microdilution Assay for MIC Determination.

AST_Method_Comparison cluster_quantitative Quantitative Methods (Determine MIC) cluster_qualitative Qualitative/Semi-Quantitative Methods Broth Broth Microdilution Agar Agar Dilution Broth->Agar Similar Principle (Different Matrix) Etest Gradient Diffusion (Etest®) Disk Disk Diffusion Etest->Disk Diffusion-Based AST Antimicrobial Susceptibility Testing (AST) AST->Broth AST->Agar AST->Etest AST->Disk

Figure 2: Relationship Between Different Antimicrobial Susceptibility Testing Methods.

Conclusion

The reproducibility and robustness of antibacterial assays are critical for the successful development of new therapeutic agents. While no single assay is perfect for all applications, an understanding of their inherent strengths and weaknesses allows researchers to select the most appropriate method for their specific needs. Broth microdilution remains the gold standard for MIC determination due to its high reproducibility and amenability to automation. However, other methods such as disk diffusion and gradient diffusion offer valuable alternatives for screening and routine testing. By adhering to standardized protocols and understanding the factors that can influence assay outcomes, researchers can ensure the generation of high-quality, reliable data in the quest for novel antibacterial agents.

References

Safety Operating Guide

Proper Disposal of Antibacterial Agent 210: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Improper disposal of antibacterial agents can lead to environmental contamination and contribute to the development of antimicrobial resistance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of "Antibacterial Agent 210," emphasizing the critical need to consult the specific Safety Data Sheet (SDS) for the compound in use. The term "this compound" does not correspond to a single, universally recognized chemical; therefore, the following procedures are based on general best practices for handling and disposing of hazardous chemical and antibacterial waste in a research and drug development setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for "this compound" to understand its specific hazards. For instance, a product identified as "ADVANTIS 210 (US)" is corrosive and can cause severe skin burns and eye damage due to its composition of sodium hydroxide (B78521) and potassium hydroxide.[1] Other substances labeled "210" may be flammable liquids.[2][3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Closed-toe shoes

In case of exposure, follow the first-aid measures outlined in the product's SDS. For example, if contact with a corrosive agent occurs, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its chemical properties, concentration, and the form of the waste (e.g., stock solution, used culture media, contaminated labware).

Step 1: Identify the Waste Stream

Categorize the waste containing this compound. The primary categories include:

  • Concentrated Stock Solutions: Unused or expired concentrated solutions of the antibacterial agent.

  • Used Culture Media: Liquid or solid media containing the agent after experimental use.

  • Contaminated Labware: Pipette tips, petri dishes, flasks, and other disposable materials that have come into contact with the agent.

  • Empty Containers: The original bottle or container for the antibacterial agent.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Chemical Waste: Concentrated stock solutions and unused media should be treated as hazardous chemical waste.[5] Collect this waste in a designated, properly labeled, and sealed waste container.[6] The container must be compatible with the chemical properties of the agent.

  • Biohazardous Waste: Used culture media containing microorganisms should be treated as biohazardous waste. This waste must first be decontaminated.

  • Solid Waste: Contaminated labware should be placed in a designated container for chemical or biohazardous solid waste.

Step 3: Decontamination of Biohazardous Waste

If the waste contains biological materials (e.g., bacteria in culture media), it must be decontaminated before final disposal. Autoclaving is a common method for decontamination.

  • Preparation for Autoclaving:

    • Collect liquid waste in an autoclavable container, filling it no more than 75% to prevent overflow.[6]

    • Loosen the cap or use a vented closure to allow steam to escape.

    • Place the container in a secondary, autoclave-safe tray.[6]

    • Apply autoclave indicator tape to the container.[6]

  • Autoclaving Cycle:

    • Run the autoclave on a liquid cycle, typically at 121°C for 30-60 minutes.[6] The cycle time may need to be adjusted based on the volume of waste.[6]

  • Post-Autoclaving:

    • It is important to note that autoclaving may not inactivate all antibiotics.[5][6] After the cycle is complete and the waste has cooled, it should still be treated as chemical waste.[6] Label the container as "Autoclaved Chemical Waste" and include the name of the antibacterial agent.[6]

Step 4: Final Disposal

  • Liquid Chemical Waste: Following any necessary decontamination, arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[6] Do not pour chemical waste down the drain unless explicitly permitted by the SDS and local regulations.[7]

  • Solid Waste: Package and label contaminated solid waste according to your institution's guidelines for hazardous waste pickup.

  • Empty Containers: Rinse empty containers if appropriate, collecting the rinsate as chemical waste.[2] Dispose of the rinsed container according to institutional policy.[2]

Data Presentation: Antibacterial Waste Disposal Summary

The following table summarizes the recommended disposal methods for different types of waste generated when working with antibacterial agents.

Waste TypeDescriptionRecommended Disposal MethodKey Considerations
Stock Solutions Concentrated solutions of the antibacterial agent.Treat as hazardous chemical waste.[6]Collect in a designated, properly labeled, and sealed waste container.[1][6] Arrange for pickup through your institution's hazardous waste program.[6]
Used Culture Media Liquid or solid media containing the antibacterial agent after use.Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[6]Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data.[5][6] After inactivation, dispose of as chemical waste.[6]
Contaminated Labware Pipette tips, petri dishes, gloves, etc.Dispose of in a designated container for solid hazardous waste.Ensure sharps are placed in a puncture-resistant sharps container.[8]
Empty Containers Original packaging of the antibacterial agent.Rinse with a suitable solvent (collecting rinsate as chemical waste) and dispose of according to institutional policy.[2]Triple-rinsing is often recommended.

Experimental Protocols

As "this compound" is not a specific, universally identified substance, no experimental protocols or signaling pathways can be cited. Researchers must refer to the manufacturer's documentation for their specific agent for any relevant experimental methodologies.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing an antibacterial agent.

G cluster_start cluster_assess cluster_decon cluster_collect cluster_disposal start Identify Waste Containing This compound is_biohazard Does it contain biohazardous material? start->is_biohazard decontaminate Decontaminate (e.g., Autoclave) is_biohazard->decontaminate Yes collect_chem Collect in Labeled Hazardous Chemical Waste Container is_biohazard->collect_chem No decontaminate->collect_chem Post-decontamination, treat as chemical waste dispose_EHS Arrange for Pickup by Institutional EHS/ Hazardous Waste Program collect_chem->dispose_EHS

Caption: Decision workflow for the disposal of antibacterial agent waste.

References

Personal protective equipment for handling Antibacterial agent 210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, operational, and disposal information for the handling of Antibacterial Agent 210. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on the Safety Data Sheet for Advantis 210 (US), a commercial product identified as this compound, which is a corrosive mixture containing sodium hydroxide (B78521) and potassium hydroxide.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive material that can cause severe skin burns and serious eye damage.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to prevent direct contact.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Use Cases
Eye/Face Protection Safety goggles and face shieldMust be worn at all times when handling the agent to protect against splashes.[1]
Hand Protection Chemical-resistant glovesWear protective gloves, such as nitrile or neoprene, to prevent skin contact.[1]
Body Protection Protective clothing and apronWear a lab coat and, if necessary, a chemical-resistant apron to protect against spills.[1]
Respiratory Protection Appropriate certified respiratorUse when ventilation is inadequate or when there is a risk of inhaling mists or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps for safe reception, storage, and use of this agent in a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Use a Receive Shipment b Inspect Container for Damage a->b f Don Appropriate PPE (See Table 1) c Store in a Cool, Dry, Well-Ventilated Area b->c d Keep Container Tightly Closed c->d e Store Away from Incompatible Materials (e.g., Acids) d->e g Work in a Well-Ventilated Area (e.g., Fume Hood) f->g h Avoid Inhalation of Vapors or Mist g->h i Prevent Contact with Eyes, Skin, and Clothing h->i j Wash Hands Thoroughly After Handling i->j

Caption: Experimental Workflow for Safe Handling of this compound.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure. The following diagram outlines the logical steps for responding to a spill of this compound.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate Spill Response PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize with a Weak Acid (if appropriate and safe) contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose notify Notify Laboratory Supervisor and EHS dispose->notify

Caption: Logical Relationship Diagram for Spill Response.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance. All waste must be treated as hazardous.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused Agent Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain.
Contaminated Materials (PPE, absorbents, etc.) Collect in a designated, labeled hazardous waste container. Arrange for disposal through a certified hazardous waste management service.
Empty Containers Rinse thoroughly with water before recycling or discarding, if permissible by local regulations. The rinsate should be collected and treated as hazardous waste.

The following decision pathway provides a visual guide for the proper segregation and disposal of waste generated from handling this compound.

start Waste Generated liquid_waste Liquid Waste (Unused Agent, Rinsate) start->liquid_waste solid_waste Solid Waste (Contaminated PPE, Absorbents) start->solid_waste container Empty Container start->container collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Bag or Container solid_waste->collect_solid rinse_container Triple Rinse with Water container->rinse_container dispose_hazardous Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_liquid->dispose_hazardous collect_solid->dispose_hazardous collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container According to Institutional Policy rinse_container->dispose_container collect_rinsate->collect_liquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.